molecular formula C7H9N3O3S B1347176 4-(Hydrazinecarbonyl)benzenesulfonamide CAS No. 35264-29-0

4-(Hydrazinecarbonyl)benzenesulfonamide

Katalognummer: B1347176
CAS-Nummer: 35264-29-0
Molekulargewicht: 215.23 g/mol
InChI-Schlüssel: JIDAHYHCQJXNTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Hydrazinecarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H9N3O3S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Hydrazinecarbonyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Hydrazinecarbonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydrazinecarbonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(hydrazinecarbonyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-10-7(11)5-1-3-6(4-2-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDAHYHCQJXNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312358
Record name 4-(Hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35264-29-0
Record name Benzoic acid, hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydrazinecarbonyl)benzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9D74L8ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Technical Guide: Synthesis of 4-(Hydrazinecarbonyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(Hydrazinecarbonyl)benzenesulfonamide (also known as 4-sulfamoylbenzohydrazide ), a critical pharmacophore in the development of carbonic anhydrase inhibitors and antimicrobial agents.[1]

This guide prioritizes the Ester Hydrazinolysis Route , the most robust and reproducible pathway for laboratory-scale synthesis.[1]

Executive Summary & Target Profile

  • Target Molecule: 4-(Hydrazinecarbonyl)benzenesulfonamide

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 215.23 g/mol [1]

  • Key Functionality: Sulfonamide (

    
    -position), Hydrazide (
    
    
    
    -position).[1]
  • Applications: Intermediate for Schiff bases (hydrazones), carbonic anhydrase II (CAII) inhibitors, and high-affinity ligands for metalloenzymes.[1]

Core Synthesis Strategy: The synthesis follows a Nucleophilic Acyl Substitution pathway.[1] Direct reaction of 4-sulfamoylbenzoic acid with hydrazine often yields hydrazinium salts rather than the desired amide bond. Therefore, the acid is first activated via esterification, followed by hydrazinolysis.[1]

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the hydrazide bond (


).[1] This reveals the ester precursor, which can be derived from the commercially available carboxylic acid.[1]

Retrosynthesis Target 4-(Hydrazinecarbonyl) benzenesulfonamide Precursor1 Ethyl 4-sulfamoylbenzoate (Activated Ester) Target->Precursor1 FGI: Hydrazinolysis Hydrazine Hydrazine Hydrate Target->Hydrazine Reagent Start 4-Sulfamoylbenzoic Acid (Carzenide) Precursor1->Start FGI: Esterification

Figure 1: Retrosynthetic disconnection showing the conversion of the acid to the ester, then to the target hydrazide.

Primary Synthesis Pathway: Ester Hydrazinolysis

This protocol is divided into two operational steps to maximize yield and purity.[1]

Step 1: Activation (Esterification)

Objective: Convert 4-sulfamoylbenzoic acid to Ethyl 4-sulfamoylbenzoate. Reaction Type: Fischer Esterification.[1]

Reagents:

  • 4-Sulfamoylbenzoic acid (Carzenide) [CAS: 138-41-0][2]

  • Absolute Ethanol (Solvent/Reactant)[1]

  • Concentrated Sulfuric Acid (

    
    ) (Catalyst)[1]
    

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 10.0 g (~50 mmol) of 4-sulfamoylbenzoic acid to 100 mL of absolute ethanol.

  • Catalysis: Cautiously add 2.0 mL of concentrated

    
     dropwise while stirring.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 8–12 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.[1]

    • Pour the residue into 200 mL of ice-cold water containing saturated

      
       (to neutralize acid).
      
    • Filter the resulting white precipitate.[1]

    • Drying: Dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–95%.[1]

Step 2: Hydrazinolysis (Core Transformation)

Objective: Nucleophilic displacement of the ethoxy group by hydrazine.[1] Critical Control: Use excess hydrazine to prevent the formation of the dimer (


).

Reagents:

  • Ethyl 4-sulfamoylbenzoate (Product from Step 1)

  • Hydrazine Hydrate (80% or 98% grade) [Caution: Carcinogen][1]

  • Ethanol (Solvent)[1][3]

Protocol:

  • Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.

  • Stoichiometry: Dissolve 5.0 g (21.8 mmol) of Ethyl 4-sulfamoylbenzoate in 50 mL of ethanol.

  • Addition: Add Hydrazine Hydrate in substantial excess (1:5 molar ratio). Add 5.5 mL (~110 mmol) of hydrazine hydrate dropwise at room temperature.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours.

    • Visual Cue: The solution often becomes clear initially, followed by the precipitation of the product as the reaction progresses (due to lower solubility of the hydrazide).[1]

  • Workup:

    • Cool the mixture to 0–5°C in an ice bath for 1 hour to maximize precipitation.

    • Filter the solid product under vacuum.[1]

    • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) and cold water (2 x 10 mL) to remove excess hydrazine.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

    • Yield Expectation: 70–80%.[1]

    • Appearance: White to off-white crystalline solid.[1]

Reaction Mechanism

The conversion proceeds via a Nucleophilic Acyl Substitution mechanism (


).[1]
  • Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1]

  • Elimination: The ethoxide ion (

    
    ) is eliminated, reforming the carbonyl double bond.[1]
    
  • Proton Transfer: Rapid proton transfer neutralizes the leaving group and stabilizes the amide-like hydrazide bond.[1]

Mechanism Step1 1. Nucleophilic Attack (Hydrazine -> Carbonyl) Step2 2. Tetrahedral Intermediate Step1->Step2 Step3 3. Elimination of Ethoxide (OEt-) Step2->Step3 Step4 4. Product: 4-Sulfamoylbenzohydrazide Step3->Step4

Figure 2: Step-wise mechanism of the hydrazinolysis reaction.

Characterization & Data

Validate the synthesized compound using the following parameters.

TechniqueExpected Signal / ObservationStructural Assignment
Melting Point High (>250°C, dec)Consistent with sulfonamide/hydrazide H-bonding network.
IR Spectroscopy 3200–3400 cm⁻¹ (Broad, split)

and

stretching (Amide & Sulfonamide).[1]
1650–1670 cm⁻¹ (Strong)

(Amide I band).[1]
1340 & 1160 cm⁻¹

asymmetric/symmetric stretch.[1]
¹H-NMR (DMSO-d₆)

9.8–10.0 ppm (s, 1H)

(Hydrazide amide proton).

7.8–8.0 ppm (m, 4H)
Aromatic protons (

system).[1]

7.5 ppm (s, 2H)

(Sulfonamide protons).[1]

4.5–4.6 ppm (s, 2H)

(Hydrazide terminal protons).[1]

Safety & Troubleshooting

Critical Safety Hazards
  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1]

    • Control: Handle only in a fume hood.[1] Double-glove (Nitrile).[1] Quench waste hydrazine with dilute hypochlorite (bleach) solution before disposal.[1]

  • Sulfonamides: Potential allergens.[1] Avoid skin contact.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation.Cool to 0°C for longer; reduce solvent volume.[1]
Impurity (Dimer) Hydrazine ratio too low.Ensure Hydrazine:Ester ratio is > 3:[1]1.
Oily Product Residual solvent/water.[1]Recrystallize from hot ethanol; dry under high vacuum.[1]
Starting Material Remains Reaction time too short.Monitor TLC; extend reflux time up to 12h.

References

  • Supuran, C. T., et al. (2003).[1] Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides.[1]Bioorganic & Medicinal Chemistry Letters , 13(5), 837-840.[1]

  • Küçükgüzel, Ş.[1][4][5][6][7][8] G., et al. (2015).[1][6] Synthesis and biological activities of some new 4-substituted-benzoic acid hydrazide derivatives.European Journal of Medicinal Chemistry . (Contextual grounding for hydrazide synthesis protocols).

  • Mondal, P., et al. (2015).[1] Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects.Journal of Enzyme Inhibition and Medicinal Chemistry , 31(sup1).[1] [1]

  • PubChem Compound Summary. 4-Sulfamoylbenzoic acid (Carzenide).[1][7][8]

Sources

A Technical Guide to the Mechanism of Action of 4-(Hydrazinecarbonyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzenesulfonamide Scaffold

4-(Hydrazinecarbonyl)benzenesulfonamide, also known as 4-sulfamoylbenzohydrazide, represents a foundational molecular scaffold in medicinal chemistry. As a primary benzenesulfonamide, its core structure is integral to a class of compounds renowned for their diverse biological activities. While the parent molecule itself is primarily a synthetic intermediate, its inherent chemical functionalities dictate the mechanism of action for a vast array of derivative compounds. These derivatives have found applications as antiglaucoma agents, diuretics, antiepileptics, and even as anticancer and antimicrobial agents.[1][2]

This guide provides an in-depth exploration of the primary mechanism of action stemming from the 4-(hydrazinecarbonyl)benzenesulfonamide core: the inhibition of carbonic anhydrase enzymes. We will dissect the molecular interactions governing this inhibition, outline state-of-the-art experimental protocols for its validation, and provide insights into the structure-activity relationships that drive the design of potent and selective inhibitors.

Primary Mechanism of Action: Inhibition of Carbonic Anhydrase Isozymes

The predominant and most well-characterized mechanism of action for compounds derived from 4-(hydrazinecarbonyl)benzenesulfonamide is the inhibition of carbonic anhydrases (CAs).[2]

The Role of Carbonic Anhydrases

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in maintaining acid-base balance and managing carbon dioxide transport in living organisms.[2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases.[2] For instance, isoforms CA II and IV are involved in aqueous humor secretion in the eye, while CA IX and XII are overexpressed in hypoxic tumors.[2][4]

The Canonical Sulfonamide Inhibition Mechanism

Primary benzenesulfonamides are the most extensively studied class of CA inhibitors.[5] Their mechanism of action is centered on the coordination of the sulfonamide group (-SO₂NH₂) to the catalytic zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.[2][6]

The key steps are as follows:

  • Deprotonation: The sulfonamide group, being weakly acidic, exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻).

  • Zinc Coordination: The negatively charged nitrogen of the deprotonated sulfonamide displaces the zinc-bound hydroxide ion, forming a stable coordination bond with the Zn²⁺ ion.[7][8] This binding event effectively blocks the active site and prevents the substrate (CO₂) from accessing the catalytic center.

  • Hydrogen Bonding Network: The two oxygen atoms of the sulfonamide group form a crucial hydrogen bond network with the side chain of the highly conserved Thr199 residue. This interaction further anchors the inhibitor within the active site.

  • "Tail" Interactions: The benzene ring and its substituents (the "tail") extend from the zinc-binding group and can form additional interactions with hydrophobic and/or hydrophilic residues lining the active site cavity. These tail interactions are critical for determining the inhibitor's potency and isoform selectivity.[9]

The 4-(hydrazinecarbonyl)benzenesulfonamide scaffold provides the essential zinc-binding sulfonamide group. The hydrazinecarbonyl moiety at the para position serves as a versatile chemical handle that allows for the synthesis of a wide range of derivatives with diverse "tails," enabling the fine-tuning of inhibitory activity and selectivity against different CA isoforms.[3]

CA_Inhibition cluster_ActiveSite CA Active Site Zn_OH Zn²⁺-OH⁻ Bound_Inhibitor Inhibited Complex (R-SO₂NH-Zn²⁺) Zn_OH->Bound_Inhibitor Thr199 Thr199 His64 Proton Shuttle (His64) CO2 CO₂ (Substrate) CO2->Zn_OH Normal Catalysis CO2->Bound_Inhibitor Binding Blocked Sulfonamide R-SO₂NH₂ (Inhibitor) Deprotonated_Sulfonamide R-SO₂NH⁻ Sulfonamide->Deprotonated_Sulfonamide Deprotonation Deprotonated_Sulfonamide->Bound_Inhibitor Coordinates to Zn²⁺ Bound_Inhibitor->Thr199 H-bonds

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Isoform Selectivity and Potency of Derivatives

The insertion of the 4-(hydrazinecarbonyl)benzenesulfonamide fragment into molecular scaffolds has been shown to dramatically enhance inhibitory potency against several human carbonic anhydrase (hCA) isoforms, particularly hCA II. Derivatives have also demonstrated significant activity against hCA I, VA, and VII. The table below summarizes the inhibition constants (Kᵢ) for selected derivatives, illustrating the potency conferred by this core structure.

Compound TypeTarget IsoformInhibition Constant (Kᵢ)Reference
Cyrhetrenyl derivativehCA I595.4 nM[5]
Cymantrenyl derivativehCA I373.6 nM[5]
Cymantrenyl derivativehCA VA30.3 nM[5]
Ferrocenyl derivativehCA VII34.2 nM[5]
Ferrocenyl derivativehCA VII27.2 nM[5]

This table presents a selection of data for illustrative purposes. The potency is highly dependent on the specific "tail" attached to the core scaffold.

Experimental Protocols for Mechanistic Validation

To validate the inhibition of carbonic anhydrase and quantify the binding affinity of inhibitors based on the 4-(hydrazinecarbonyl)benzenesulfonamide scaffold, several biophysical techniques are employed. The following protocols represent industry-standard methodologies.

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as ThermoFluor or differential scanning fluorimetry (DSF), is a high-throughput method to determine ligand binding by measuring the thermal stability of a target protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).[10]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase enzyme (e.g., 2 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x concentration).

    • Prepare serial dilutions of the inhibitor compound in the same buffer, with 2% DMSO to ensure solubility.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, prepare the reaction mixture for each well. A typical 50 µL reaction includes:

      • Final protein concentration: ~2 µM.

      • Final SYPRO Orange concentration: ~5x.

      • Varying final concentrations of the inhibitor.

      • Buffer to make up the final volume.

    • Include control wells with no inhibitor (protein + dye + buffer) and no protein (inhibitor + dye + buffer).

  • Instrumentation and Data Acquisition:

    • Seal the plate and centrifuge briefly to remove bubbles.

    • Place the plate in a real-time PCR instrument.

    • Set the thermal profile: Hold at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.[11]

    • Monitor the fluorescence intensity at each temperature increment using the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.

    • The melting temperature (Tₘ) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

    • The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the protein without the ligand from the Tₘ with the ligand.

    • The dissociation constant (Kₐ) can then be calculated from the dependence of Tₘ on the ligand concentration.[10]

FTSA_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_run 3. qPCR Run cluster_analysis 4. Data Analysis Reagents Prepare Protein, Inhibitor Dilutions, & Fluorescent Dye Plate Mix Reagents in 96/384-well Plate Reagents->Plate Controls Include No-Inhibitor & No-Protein Controls qPCR Run Thermal Melt (25°C to 95°C) Plate->qPCR Fluorescence Monitor Fluorescence vs. Temperature Melt_Curve Plot Fluorescence vs. Temperature qPCR->Melt_Curve Tm_Calc Determine Melting Temperature (Tm) Melt_Curve->Tm_Calc Kd_Calc Calculate Dissociation Constant (Kd) from ΔTm Tm_Calc->Kd_Calc

Experimental Workflow for Fluorescent Thermal Shift Assay (FTSA).
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[12] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), allowing for the calculation of the Gibbs free energy change (ΔG) and entropy change (ΔS).

Protocol:

  • Sample Preparation:

    • Prepare the purified carbonic anhydrase enzyme solution (e.g., 10-50 µM) and the inhibitor solution (e.g., 100-500 µM) in the exact same, thoroughly degassed buffer (e.g., 50 mM phosphate, pH 7.0, 100 mM NaCl). A slight buffer mismatch can generate significant heat of dilution artifacts.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument's sample cell and injection syringe.

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

    • Allow the system to equilibrate thermally at the desired experimental temperature (e.g., 25°C or 37°C).

  • Titration Experiment:

    • Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the inhibitor solution from the syringe into the protein solution in the cell, with sufficient time between injections for the signal to return to baseline.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change of the reaction.

  • Data Analysis:

    • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat evolved during that injection.

    • Integrate the area of each peak and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kₐ, ΔH, and n.[13]

Conclusion

4-(Hydrazinecarbonyl)benzenesulfonamide is a privileged scaffold in the design of enzyme inhibitors. Its mechanism of action is fundamentally rooted in the potent and well-understood inhibition of carbonic anhydrase isozymes via coordination of its primary sulfonamide group to the active site zinc ion. The versatility of its hydrazinecarbonyl moiety allows for extensive chemical modifications, enabling the development of highly potent and isoform-selective inhibitors for a range of therapeutic applications. The validation of this mechanism relies on robust biophysical techniques such as FTSA and ITC, which provide quantitative measures of binding affinity and thermodynamic signatures, guiding the rational design of next-generation therapeutics.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Journal of Molecular Recognition. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Chem. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (2004). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules. [Link]

  • Carbonic anhydrase inhibitor. (n.d.). Wikipedia. [Link]

  • Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. (2005). Biochemistry. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Bioinorganic Chemistry and Applications. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2019). Molecules. [Link]

  • Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. (2019). Methods in Molecular Biology. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers in Molecular Biosciences. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers in Molecular Biosciences. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. [Link]

  • Analysis of protein stability and ligand interactions by thermal shift assay. (2016). Current Protocols in Protein Science. [Link]

  • Characterizing Enzyme Kinetics by iTC. (n.d.). TA Instruments. [Link]

  • Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. (2025). ResearchGate. [Link]

  • Enzyme kinetics determined by single-injection isothermal titration calorimetry. (2014). Analytical Biochemistry. [Link]

  • Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. (2022). JoVE. [Link]

Sources

An In-Depth Technical Guide to 4-(Hydrazinecarbonyl)benzenesulfonamide and its Precursor 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(hydrazinecarbonyl)benzenesulfonamide and its closely related, extensively studied precursor, 4-hydrazinylbenzenesulfonamide. We will delve into their molecular structures, physicochemical properties, synthesis methodologies, and pivotal roles in medicinal chemistry, particularly in the development of enzyme inhibitors. This document is designed to serve as a practical resource, blending foundational chemical principles with actionable insights for laboratory applications.

Distinguishing Between Two Key Sulfonamides

It is crucial to first distinguish between two structurally similar but distinct compounds that are often discussed in related chemical spaces.

  • 4-Hydrazinylbenzenesulfonamide : This compound features a hydrazine group (-NHNH₂) directly attached to the benzene ring. It is a widely used chemical intermediate, especially in the synthesis of carbonic anhydrase inhibitors. Its hydrochloride salt (CAS 17852-52-7) is a common commercial form that offers enhanced stability.[1]

  • 4-(Hydrazinecarbonyl)benzenesulfonamide : This molecule contains a hydrazinecarbonyl group (-C(=O)NHNH₂), also known as a carbohydrazide group, attached to the benzene ring.

While both are derivatives of benzenesulfonamide, the majority of published research and commercial availability centers on 4-hydrazinylbenzenesulfonamide due to its utility as a versatile building block in drug discovery. This guide will therefore focus primarily on this precursor, with dedicated information on 4-(hydrazinecarbonyl)benzenesulfonamide presented for clarity and completeness.

Core Compound Profile: 4-Hydrazinylbenzenesulfonamide

4-Hydrazinylbenzenesulfonamide serves as a cornerstone for synthesizing a diverse range of heterocyclic compounds and other derivatives for biological screening.[1] Its bifunctional nature, possessing both a reactive hydrazine moiety and a sulfonamide group, makes it a valuable scaffold in medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-hydrazinylbenzenesulfonamide is fundamental to its reactivity and biological applications.

  • IUPAC Name : 4-hydrazinylbenzenesulfonamide[2]

  • Molecular Formula : C₆H₉N₃O₂S[2]

  • Molecular Weight : 187.22 g/mol

The hydrochloride salt, 4-hydrazinylbenzenesulfonamide hydrochloride, is the more commonly supplied form for laboratory use.[1]

PropertyValueSource
CAS Number 17852-52-7 (for Hydrochloride salt)[3][4][5]
Molecular Formula C₆H₁₀ClN₃O₂S (for Hydrochloride salt)[1][2][4]
Molecular Weight 223.68 g/mol (for Hydrochloride salt)[1][2][4]
Appearance White to light orange powder/crystal[4][5]
Melting Point 211-219 °C (decomposes)[1][5]
Solubility Soluble in water[4][5]
Canonical SMILES C1=CC(=CC=C1NN)S(=O)(=O)N[2]
InChI Key IKEURONJLPUALY-UHFFFAOYSA-N (for Hydrochloride salt)[2][4]
Synthesis of 4-Hydrazinylbenzenesulfonamide

The synthesis of this key intermediate is a well-established process in organic chemistry, typically commencing from sulfanilamide. The causality behind this choice is the ready availability of sulfanilamide and the straightforward, high-yielding transformations involved.

A primary method involves a two-step diazotization and reduction sequence. This process is favored for its reliability and scalability.

G Sulfanilamide Sulfanilamide Diazonium 4-Sulfamoylbenzenediazonium chloride Sulfanilamide->Diazonium 1. NaNO₂, HCl (0-5 °C) Product 4-Hydrazinylbenzenesulfonamide Diazonium->Product 2. Reduction (e.g., SnCl₂ or Na₂SO₃)

Caption: Synthesis pathway of 4-Hydrazinylbenzenesulfonamide.

Experimental Protocol: Synthesis via Diazotization and Reduction

This protocol describes a validated laboratory-scale synthesis. The rationale for the low-temperature condition in step 1 is to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

  • Diazotization of Sulfanilamide :

    • Dissolve sulfanilamide in an aqueous solution of hydrochloric acid.

    • Cool the mixture in an ice bath to maintain a temperature between 0 and 5 °C.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring. Maintain the temperature below 5 °C throughout the addition. The formation of the 4-sulfamoylbenzenediazonium chloride intermediate occurs in situ.

  • Reduction of the Diazonium Salt :

    • In a separate flask, prepare a well-cooled solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

    • Carefully and slowly add the cold diazonium salt solution from step 1 to the reducing agent solution. Continuous cooling and stirring are critical to control the exothermic reaction.

    • Upon completion of the reaction, the 4-hydrazinylbenzenesulfonamide product can be isolated by filtration, followed by washing and drying. This method has been reported to yield good results.

Applications in Drug Discovery and Development

The primary utility of 4-hydrazinylbenzenesulfonamide lies in its role as a precursor for the synthesis of potent enzyme inhibitors, most notably inhibitors of carbonic anhydrases (CAs).[6]

Carbonic Anhydrase Inhibitors

Primary sulfonamides are a well-established class of carbonic anhydrase inhibitors, which are used clinically as antiglaucoma agents, diuretics, and antiepileptics.[6] The sulfonamide group of these molecules coordinates to the Zn²⁺ ion in the active site of the enzyme. The hydrazine group of 4-hydrazinylbenzenesulfonamide provides a convenient chemical handle to introduce various substituents (the "tail" region), which can modulate the potency and isoform selectivity of the inhibitor.

The synthesis of these derivatives is often achieved by reacting 4-hydrazinylbenzenesulfonamide with various aldehydes or ketones to form hydrazones.[7] This reaction is robust and allows for the creation of large libraries of compounds for screening. Microwave irradiation has been shown to be an effective method for accelerating these reactions and improving yields compared to conventional heating.[1][7]

G cluster_0 Reactants cluster_1 Product Hydrazine 4-Hydrazinyl- benzenesulfonamide Hydrazone 4-(2-Substituted hydrazinyl)- benzenesulfonamide Derivative Hydrazine->Hydrazone Condensation Reaction (e.g., Microwave Irradiation) Ketone Ketone / Aldehyde (R-C(=O)-R') Ketone->Hydrazone

Caption: General workflow for synthesizing hydrazone-based CA inhibitors.

This "tail" strategy is a cornerstone of modern drug design for CA inhibitors, allowing for the fine-tuning of interactions within the enzyme's active site to achieve desired therapeutic profiles.[6] Studies have shown that a diverse range of ketones, including substituted acetophenones and heterocyclic ketones, can be used to generate derivatives with potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[1][7]

Other Therapeutic Areas

Beyond carbonic anhydrase inhibition, the benzenesulfonamide scaffold is explored in various other therapeutic contexts. Derivatives have shown potential as anticonvulsant agents, antimycobacterial compounds, and for their antimicrobial and anticancer properties.[8][9] The versatility of the sulfonyl hydrazone scaffold makes it a promising area for continued research in the discovery of novel therapeutic agents.[9]

Compound Profile: 4-(Hydrazinecarbonyl)benzenesulfonamide

While less ubiquitous in the literature, 4-(hydrazinecarbonyl)benzenesulfonamide is a distinct chemical entity with its own set of properties.

  • IUPAC Name : 4-(hydrazinecarbonyl)benzenesulfonamide

  • Molecular Formula : C₇H₉N₃O₃S[10]

  • Molecular Weight : 215.23 g/mol [11]

  • Synonyms : 4-Sulfamoylbenzohydrazide

  • PubChem CID : 318174[10]

This compound can be synthesized from corresponding carboxylic acid esters through hydrazinolysis.[6] The insertion of a 4-(hydrazinecarbonyl)benzenesulfonamide fragment has been shown to dramatically enhance the inhibition potency against certain carbonic anhydrase isoforms in specific molecular scaffolds.[12] This suggests that while it may be used less frequently as a starting material, it can be a critical component of highly active final compounds.

Safety and Handling

As with all laboratory chemicals, proper safety precautions are paramount. 4-Hydrazinylbenzenesulfonamide hydrochloride is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Researchers should always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the compound in a well-ventilated fume hood. It is recommended to store the material in a tightly sealed container under an inert atmosphere, preferably in a cool and dark place.[1][5]

References

  • 4-Hydrazino-benzenesulfonamide hydrochloride. PharmaCompass. [Link]

  • Angapelly, S., et al. (2019). New sulfonamides containing organometallic-acylhydrazones: synthesis, characterisation and biological evaluation as inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 457-465. [Link]

  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • Gül, H.İ., et al. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-114. [Link]

  • Saeed, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Omega, 3(4), 4211-4223. [Link]

  • 4-(Hydrazinecarbonyl)benzenesulfonamide. PubChem, National Institutes of Health. [Link]

  • 2-(HYDRAZINECARBONYL)BENZENESULFONAMIDE. Global Substance Registration System. [Link]

  • Gomha, S.M., et al. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Molecules, 27(8), 2618. [Link]

  • Smirnovas, V., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(10), 1753. [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Design of Benzenesulfonamide Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide hydrazine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging multiple distinct biological targets with high affinity. While historically recognized for antimicrobial properties, recent advancements have repositioned these derivatives as potent multi-target directed ligands (MTDLs) in oncology and neuroprotection.[1]

This guide analyzes the structure-activity relationships (SAR) of these derivatives, focusing on their dual-action mechanisms: Carbonic Anhydrase (CA) inhibition and Kinase modulation (EGFR/HER2) .[1] It provides validated protocols for synthesis and bioassay, serving as a blueprint for researchers developing next-generation therapeutics.

Chemical Architecture & SAR

The efficacy of benzenesulfonamide hydrazines stems from their modular architecture. They function as "zinc binders" coupled with a "linker" that allows for geometric isomerism and hydrophobic interactions.

The Pharmacophore Triad
  • The Warhead (Benzenesulfonamide): The

    
     moiety is the primary anchor, coordinating with metal ions (specifically 
    
    
    
    ) in enzyme active sites.
  • The Linker (Hydrazine/Hydrazone): The

    
     bridge provides a rigid spacer that can form hydrogen bonds and chelate transition metals (Cu, Ni, Co), enhancing cytotoxic potential.[1]
    
  • The Tail (Variable Aryl/Heterocycle): Substituents here dictate selectivity (e.g., targeting the hydrophobic pocket of CA IX vs. CA II).

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Analysis Core Benzenesulfonamide Core Linker Hydrazine/Hydrazone Linker (-NH-N=) Core->Linker Covalent Bond Zn_Bind Zn(II) Coordination (CA Inhibition) Core->Zn_Bind Primary Mechanism Tail Variable Tail (Aryl/Heterocycle) Linker->Tail Condensation Chelation Metal Chelation (DNA Cleavage) Linker->Chelation Secondary Mechanism Hydrophobic Hydrophobic Pocket (Isoform Selectivity) Tail->Hydrophobic Selectivity Filter

Figure 1: The modular SAR of benzenesulfonamide hydrazines.[1] The core anchors the molecule, while the tail determines target specificity.

Primary Mechanism: Carbonic Anhydrase (CA) Inhibition[1][2][3][4]

The most authoritative mechanism for this class is the inhibition of Zinc-dependent Carbonic Anhydrases (EC 4.2.1.1).

Mechanism of Action

The sulfonamide nitrogen acts as a zinc-binding group (ZBG). In the active site of CA enzymes, the


 anion displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.
  • Target Specificity:

    • CA II (Cytosolic): Ubiquitous.[1][2] Inhibition leads to diuretic and anti-glaucoma effects.

    • CA IX & XII (Transmembrane): Overexpressed in hypoxic tumors (breast, lung, brain).[1] These isoforms regulate pH in the tumor microenvironment, promoting metastasis.

    • Application: Derivatizing the hydrazine tail with bulky lipophilic groups restricts entry into the cytosolic CA II active site, effectively targeting the extracellular CA IX/XII on tumor cells [1].

Oncology Applications: Kinase Targeting & Apoptosis

Beyond CA inhibition, recent data confirms that hydrazine-tethered sulfonamides act as kinase inhibitors, specifically targeting EGFR (Epidermal Growth Factor Receptor) .[1]

The Dual-Hit Pathway
  • EGFR Blockade: The hydrazone moiety mimics the ATP-binding motif, fitting into the kinase domain of EGFR. This prevents autophosphorylation and downstream signaling (RAS/RAF/MEK).

  • Mitochondrial Apoptosis: The compounds induce oxidative stress (ROS generation) via metal chelation, triggering the Bax/Bcl-2 pathway and Caspase-3 activation [2].

Visualization: Anticancer Signaling Blockade[5]

EGFR_Pathway Drug Sulfonamide-Hydrazone Derivative EGFR EGFR/HER2 Receptor Drug->EGFR Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces via Caspase-3 Ras RAS/RAF Signaling EGFR->Ras Phosphorylation ATP ATP Binding ATP->EGFR Activates Proliferation Cell Proliferation (Tumor Growth) Ras->Proliferation

Figure 2: Dual mechanism of action.[1] The derivative inhibits EGFR phosphorylation while simultaneously triggering apoptotic pathways.

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are standardized for synthesizing and validating these derivatives.

Protocol A: Synthesis of Benzenesulfonyl Hydrazones

Rationale: This condensation reaction is pH-sensitive. Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine.

Reagents:

  • Benzenesulfonyl hydrazide (1.0 equiv)[1]

  • Substituted Aromatic Aldehyde (1.0 equiv)[1]

  • Ethanol (Absolute)[1][3][4]

  • Glacial Acetic Acid (Catalytic amount)[1][2]

Workflow:

  • Dissolution: Dissolve benzenesulfonyl hydrazide in absolute ethanol (10 mL/mmol) under varying heat (40°C).

  • Addition: Add the aromatic aldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Isolation: Cool to room temperature. The hydrazone will precipitate.

  • Purification: Filter the precipitate and recrystallize from ethanol/DMF.

Protocol B: Carbonic Anhydrase Esterase Assay

Rationale: This colorimetric assay measures the rate of hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). Inhibition prevents this color change [3].

Materials:

  • Enzyme: hCA I, II, IX (recombinant).[1]

  • Substrate: 4-NPA (3 mM).

  • Buffer: Tris-SO4 (pH 7.6).[2]

Steps:

  • Incubation: Incubate enzyme + inhibitor (varying concentrations) in buffer for 15 mins at 25°C.

  • Initiation: Add 4-NPA substrate.

  • Measurement: Monitor absorbance at 400 nm for 30 minutes using a kinetic microplate reader.

  • Calculation: Determine

    
     using non-linear regression (Log(inhibitor) vs. Normalized Response).
    

Data Summary: Comparative Potency

The following table summarizes the biological activity profile of key benzenesulfonamide hydrazine derivatives compared to standard clinical drugs.

Compound ClassTarget

Range
Selectivity Note
Standard Sulfonamide hCA II12 nMNon-selective (Systemic side effects)
Hydrazone-Tail (Bulk) hCA IX8 – 25 nM Highly selective for tumor-associated isoforms [4]
Hydrazone-Tail (Bulk) hCA II> 1000 nMLow affinity (Reduced side effects)
Purine-Hydrazone EGFR0.06 – 0.08 µM Superior to Lapatinib (0.13 µM) in some lines [5]
Purine-Hydrazone HER20.03 µMComparable to Lapatinib

Data aggregated from recent high-impact studies (2021-2025).

Future Outlook

The benzenesulfonamide hydrazine scaffold is evolving toward PROTACs (Proteolysis Targeting Chimeras) . By linking the sulfonamide (CA binder) to an E3 ligase ligand via a hydrazine linker, researchers can theoretically degrade CA IX protein rather than just inhibiting it.[1] This represents the next frontier in "degrader" therapeutics.

References

  • Supuran, C. T., et al. (2022).[1] Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports.[3] [1][3]

  • Popiołek, Ł., et al. (2021).[1][5][6] Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials (Basel).[1][5]

  • Angeli, A., et al. (2021).[1][7] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences.

  • Eldehna, W. M., et al. (2021).[1] Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. European Journal of Medicinal Chemistry.

  • Al-Wahaibi, L. H., et al. (2025).[1] Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals.[2][7][8][9][10][11]

Sources

Physicochemical Properties of 4-(Aminosulfonyl)benzoic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminosulfonyl)benzoic acid hydrazide (also known as 4-sulfamoylbenzhydrazide ) is a critical pharmacophore in medicinal chemistry, serving as a primary intermediate for the synthesis of sulfonamide-based drugs. It is structurally characterized by a para-substituted benzene ring featuring a sulfonamide group (


) and a hydrazide moiety (

).

This compound is extensively utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) , particularly for targeting tumor-associated isoforms (hCA IX and XII). Its physicochemical profile—defined by high polarity, specific solubility requirements, and distinct spectral signatures—dictates its handling in synthetic and analytical workflows.

Chemical Identity & Structural Profile[1][2][3][4][5]

Property Details
Chemical Name 4-(Aminosulfonyl)benzoic acid hydrazide
Common Synonyms 4-Sulfamoylbenzhydrazide; p-Sulfamoylbenzoic acid hydrazide; 4-(Hydrazinecarbonyl)benzenesulfonamide
Molecular Formula

Molecular Weight 215.23 g/mol
CAS Number Note: Often synthesized de novo from methyl 4-sulfamoylbenzoate (CAS 22808-73-7).[1][2]
SMILES NS(=O)(=O)c1ccc(C(=O)NN)cc1
InChI Key Derivative specific; core structure:InChI=1S/C7H9N3O3S...
Structural Visualization

The molecule consists of a central phenyl ring acting as a rigid linker between two polar functional groups. The sulfonamide group acts as a "zinc-anchoring" tail in biological targets, while the hydrazide group serves as a reactive "head" for derivatization (e.g., Schiff base formation).

ChemicalStructure Figure 1: Functional Group Analysis of 4-(Aminosulfonyl)benzoic Acid Hydrazide Benzene Benzene Ring (Hydrophobic Core) Sulfonamide Sulfonamide Group (-SO2NH2) Zinc Binding / Polar Benzene->Sulfonamide Position 4 (para) Hydrazide Hydrazide Group (-CONHNH2) Reactive Center / H-Bond Donor Benzene->Hydrazide Position 1

Physicochemical Properties[2][3][4][6][7][8]

Physical State & Thermal Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: High melting solid. While specific values for the pure parent compound vary by recrystallization solvent, analogous sulfonamide hydrazides typically melt in the range of 225°C – 250°C (often with decomposition).

  • Hygroscopicity: Moderate; the hydrazide moiety can absorb moisture, necessitating storage in a desiccator.

Solubility Profile

The compound exhibits a solubility profile driven by its high polarity and hydrogen-bonding potential.

Solvent Solubility Rating Experimental Notes
DMSO HighPreferred solvent for NMR and stock solutions.
DMF HighSuitable for reactions.
Methanol/Ethanol Low to ModerateSoluble in hot alcohols; often used for recrystallization.
Water LowSparingly soluble at neutral pH; solubility increases in acidic (protonation of hydrazide) or basic (deprotonation of sulfonamide) media.
Diethyl Ether InsolubleUsed to wash precipitates.
Acid-Base Chemistry (pKa)

The molecule is amphoteric, possessing both acidic and basic centers:

  • Sulfonamide (

    
    ):  Weakly acidic, 
    
    
    
    .
  • Hydrazide (

    
    ): 
    
    • The terminal amino group (

      
      ) is weakly basic (
      
      
      
      ).
    • The amide nitrogen (

      
      ) is weakly acidic (
      
      
      
      ).

Synthesis & Purification Protocol

The synthesis is a classic nucleophilic acyl substitution (hydrazinolysis) of an ester precursor. This method is preferred over direct reaction with the acid to avoid salt formation and improve yield.

Experimental Workflow

Reaction:


[3]

Protocol:

  • Dissolution: Dissolve 1.0 eq of methyl 4-sulfamoylbenzoate in absolute methanol or ethanol.

  • Addition: Add excess hydrazine hydrate (2.0 – 3.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 6–8 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH).

  • Precipitation: Cool the mixture to room temperature (or 0°C). The product typically precipitates as a white solid.

  • Filtration: Filter the solid under vacuum.

  • Purification: Recrystallize from boiling ethanol to remove unreacted hydrazine and ester traces.

SynthesisWorkflow Figure 2: Synthesis and Purification Workflow Start Start: Methyl 4-sulfamoylbenzoate (Dissolved in MeOH/EtOH) Reagent Add Hydrazine Hydrate (Excess, 2-3 eq) Start->Reagent Reflux Reflux (6-8 Hours) Monitor via TLC Reagent->Reflux Cool Cool to RT/0°C Precipitation Reflux->Cool Filter Vacuum Filtration Wash with cold Ethanol/Ether Cool->Filter Purify Recrystallization (Solvent: Hot Ethanol) Filter->Purify Product Final Product: 4-Sulfamoylbenzhydrazide Purify->Product

Spectral Characterization

To validate the identity of 4-sulfamoylbenzhydrazide, the following spectral markers must be observed.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-



Chemical Shift (

, ppm)
Multiplicity Integration Assignment
9.8 – 10.0 Singlet (s)1HHydrazide -NH- (Amide proton)
7.9 – 8.0 Doublet (d)2HAromatic C-2,6 H (Ortho to carbonyl)
7.8 – 7.9 Doublet (d)2HAromatic C-3,5 H (Ortho to sulfonyl)
7.4 – 7.5 Broad Singlet (br s)2HSulfonamide -SO

NH

4.5 – 4.6 Broad Singlet (br s)2HHydrazide -NH

(Terminal amine)

Note: The hydrazide -NH


 and sulfonamide -NH

signals are exchangeable with D

O.
Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet

  • 3200 – 3400 cm

    
    :  N-H stretching (Multiple bands for sulfonamide and hydrazide).
    
  • 1650 – 1670 cm

    
    :  C=O stretching (Amide I band).
    
  • 1340 cm

    
    :  Asymmetric SO
    
    
    
    stretching.
  • 1160 cm

    
    :  Symmetric SO
    
    
    
    stretching.

Stability & Reactivity

  • Hydrolytic Stability: Stable in neutral aqueous suspension. Susceptible to hydrolysis in strong acid or base at elevated temperatures, reverting to 4-sulfamoylbenzoic acid.

  • Thermal Stability: Stable up to its melting point. Avoid prolonged exposure to temperatures >200°C to prevent decomposition.

  • Reactivity:

    • Aldehydes/Ketones: Reacts readily to form hydrazones (Schiff bases). This is the primary reaction used to generate libraries of bioactive compounds.

    • Acyl Chlorides: Reacts to form diacylhydrazines.

References

  • Synthesis and Biological Evaluation of Sulfonamide Hydrazones

    • Title: Design, synthesis and biological evaluation of novel sulfonamide hydrazones as α-glucosidase and α-amylase inhibitors.[1][4]

    • Source:ResearchG
    • Relevance: Describes the synthesis of the hydrazide precursor and its derivatiz
  • Carbonic Anhydrase Inhibition

    • Title: Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via NCBI/PMC).
    • Relevance: Validates the use of the 4-sulfamoyl moiety as a zinc-binding group.
  • General Synthesis of Hydrazides

    • Title: Synthesis, Characterization and Biological Evaluation of Thiazolo[3,2-b][1,2,4]triazoles Bearing Benzenesulfonamide.
    • Source:Farmacia Journal (2018).
    • Relevance: Provides the specific reflux protocol for methyl 4-sulfamoylbenzo

Sources

4-(Hydrazinecarbonyl)benzenesulfonamide as a precursor for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 4-(Hydrazinecarbonyl)benzenesulfonamide: A Versatile Precursor for the Synthesis of Bio-relevant Heterocycles

Executive Summary

4-(Hydrazinecarbonyl)benzenesulfonamide and its related hydrazine salt, 4-hydrazinylbenzenesulfonamide hydrochloride, are foundational building blocks in modern medicinal and synthetic chemistry. Possessing both a nucleophilic hydrazine moiety and a bio-isosteric sulfonamide group, this precursor offers a direct and efficient route to a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on its utility in constructing high-value pyrazole, 1,2,4-triazole, and 1,3,4-thiadiazole scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and highlight the significance of the resulting molecules, particularly in the context of drug discovery as potent enzyme inhibitors.

Introduction: The Strategic Importance of 4-(Hydrazinecarbonyl)benzenesulfonamide

In the landscape of drug design, the sulfonamide group (-SO₂NH₂) is a privileged functional group, renowned for its ability to act as a zinc-binding group in metalloenzymes such as carbonic anhydrases.[1][2] When coupled with a reactive hydrazinecarbonyl (-CONHNH₂) or a hydrazine (-NHNH₂) handle, the resulting molecule, 4-(hydrazinecarbonyl)benzenesulfonamide, becomes a powerful synthon. This precursor allows for the strategic introduction of the sulfonamide pharmacophore onto a variety of heterocyclic cores.

The primary reactivity stems from the nucleophilic nature of the hydrazine nitrogen atoms, which readily participate in condensation and cyclization reactions with suitable electrophilic partners. This dual functionality makes it an indispensable tool for researchers aiming to synthesize libraries of potential therapeutic agents for screening and development.[3][4]

Synthesis of the Precursor: 4-Hydrazinylbenzenesulfonamide Hydrochloride

The most common and practical starting point for many heterocyclic syntheses is the hydrochloride salt of the corresponding hydrazine, 4-hydrazinylbenzenesulfonamide hydrochloride. A reliable method for its preparation begins with the readily available sulfanilamide. The synthesis proceeds via a two-step diazotization-reduction sequence.

Synthetic Workflow

The process involves the conversion of the aromatic amine of sulfanilamide into a diazonium salt, which is then subsequently reduced to the target hydrazine.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Sulfanilamide Sulfanilamide Diazonium 4-Sulfamoylbenzene- diazonium Chloride Sulfanilamide->Diazonium  NaNO₂, HCl (aq)  0-5 °C   Hydrazine 4-Hydrazinylbenzenesulfonamide Hydrochloride Diazonium->Hydrazine  Sodium Sulfite (aq)  5-10 °C, then Acidification   Purification Impurity Removal & Crystallization Hydrazine->Purification

Caption: Workflow for the synthesis of 4-hydrazinylbenzenesulfonamide HCl.

Detailed Experimental Protocol

This protocol is adapted from established industrial methods for synthesizing the celecoxib intermediate.[5]

  • Preparation of Solutions:

    • Prepare an aqueous solution of sulfanilamide hydrochloride.

    • Separately, prepare an aqueous solution of sodium nitrite (NaNO₂).

  • Diazotization:

    • Cool the sulfanilamide solution to 0-5 °C in an ice bath.

    • Add the sodium nitrite solution dropwise to the cooled sulfanilamide solution. The reaction is rapid and should be completed in under one minute to minimize side reactions.[5]

  • Reduction:

    • Transfer the resulting diazonium salt solution immediately into a pre-cooled (5-10 °C) aqueous solution of sodium sulfite (Na₂SO₃). The sulfite acts as the reducing agent.[5]

  • Acidification and Purification:

    • After the reduction is complete, acidify the reaction mixture.

    • Treat the solution with iron powder and activated carbon to remove impurities.[5]

  • Isolation:

    • Filter the purified solution and allow it to crystallize to yield 4-hydrazinylbenzenesulfonamide hydrochloride as a solid. The product is often a hygroscopic solid, soluble in water.[6]

Application in Heterocyclic Synthesis: The Pyrazole Core

The construction of pyrazole rings is arguably the most prominent application of 4-hydrazinylbenzenesulfonamide, largely due to its role in the synthesis of the COX-2 inhibitor, Celecoxib.[6] Pyrazoles are formed via the Knorr pyrazole synthesis or related condensation reactions with 1,3-dielectrophiles, most commonly 1,3-diones or β-ketoesters.[7]

General Reaction and Mechanism

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dione, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

G cluster_0 Mechanism of Pyrazole Synthesis Reactants 4-Hydrazinylbenzenesulfonamide + 1,3-Diketone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclized Cyclized Intermediate (Hemiaminal) Hydrazone->Cyclized Intramolecular Cyclization Product 1-Sulfamoylphenyl-pyrazole Cyclized->Product Dehydration (-H₂O)

Caption: Mechanistic pathway for the formation of pyrazoles.

Case Study: Synthesis of Celecoxib

Celecoxib is synthesized by reacting 4-hydrazinylbenzenesulfonamide hydrochloride with the 1,3-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[8] This reaction showcases the regioselectivity often observed, where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group (adjacent to the trifluoromethyl group).

Experimental Protocol: General Synthesis of Pyrazole-based Benzenesulfonamides

This procedure is adapted from the synthesis of pyrazole-based carbonic anhydrase inhibitors.[9]

  • Reaction Setup:

    • Dissolve the 1,3-dicarbonyl compound (e.g., a chalcone, 1 equivalent) in glacial acetic acid (approx. 20 mL).

    • Add 4-hydrazinylbenzenesulfonamide hydrochloride (approx. 4 equivalents) to the solution.[9]

  • Reaction Execution:

    • Heat the reaction mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reflux times can be extensive, up to 72 hours depending on the substrate.[9]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture and pour it onto crushed ice/distilled water.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with water, and dry thoroughly.

  • Purification:

    • If necessary, the crude product can be purified by column chromatography to yield the final pyrazole derivative.

Substrate (1,3-Diketone)ProductReported YieldReference
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dioneCelecoxibHigh[8]
1-(2-Hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one4-(3-(2-Hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideNot specified[9]
Hispolon derivativesHispolon pyrazole sulfonamidesGood[10]

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles readily accessible from hydrazine derivatives.[11][12] The synthesis often involves the cyclization of an intermediate thiosemicarbazide, which can be formed from the reaction of a hydrazide with a thiocyanate or isothiocyanate.

General Synthetic Pathway

A common route involves converting a carboxylic acid hydrazide to a thiosemicarbazide, which is then cyclized under basic conditions to form a mercapto-triazole, or under acidic conditions to form an amino-thiadiazole (see next section).

G Hydrazide 4-(Hydrazinecarbonyl)- benzenesulfonamide Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide  Ph-NCS   Triazole 4-Phenyl-5-thioxo-1,2,4-triazolyl- benzenesulfonamide Thiosemicarbazide->Triazole  NaOH (aq), Reflux  

Caption: Synthesis of a 1,2,4-triazole-5-thione derivative.

Experimental Protocol: Synthesis of a 1,2,4-Triazole-5-thione

This protocol is based on a general method for cyclizing N-phenylthiosemicarbazide derivatives.[13]

  • Formation of Thiosemicarbazide:

    • Dissolve 4-(hydrazinecarbonyl)benzenesulfonamide (1 equivalent) in a suitable solvent like methanol.

    • Add phenyl isothiocyanate (1 equivalent) and reflux the mixture for 4 hours.

    • Cool the reaction, and the resulting N-phenylthiosemicarbazide intermediate will precipitate. Filter and dry the solid.

  • Cyclization to Triazole:

    • Suspend the dried thiosemicarbazide intermediate in an aqueous sodium hydroxide solution (e.g., 20%).

    • Heat the mixture under reflux for approximately 4 hours.

    • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry to obtain the 1,2,4-triazole-5-thione derivative.[13]

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are important scaffolds in medicinal chemistry, and 4-(hydrazinecarbonyl)benzenesulfonamide is a key precursor for their synthesis.[14][15] A classic and effective method is the acid-catalyzed cyclization of thiosemicarbazide intermediates.

General Reaction and Mechanism

Starting from a carboxylic acid hydrazide, reaction with thiosemicarbazide yields an N-(carbamothioylamino)amide. In the presence of a strong acid like sulfuric acid, this intermediate undergoes intramolecular cyclization and dehydration to furnish the 2-amino-1,3,4-thiadiazole ring.

Experimental Protocol: Synthesis of a 2-Amino-1,3,4-Thiadiazole

This protocol is adapted from a method for preparing 5-substituted-2-amino-1,3,4-thiadiazoles.[13]

  • Formation of Thiosemicarbazide Intermediate:

    • Reflux 4-(hydrazinecarbonyl)benzenesulfonamide (1 equivalent) with thiosemicarbazide (1 equivalent) in a solvent like methanol.

    • Cool the reaction to obtain the N-(carbamothioylamino)amide intermediate.

  • Acid-Catalyzed Cyclization:

    • Carefully add the dried intermediate to cold, concentrated sulfuric acid with stirring.

    • Allow the mixture to stir at room temperature for 15 hours.[13]

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Neutralize carefully with a base (e.g., aqueous ammonia).

    • Filter the resulting solid, wash thoroughly with water, and dry to yield the 4-((5-amino-1,3,4-thiadiazol-2-yl))benzenesulfonamide.

Conclusion and Future Perspectives

4-(Hydrazinecarbonyl)benzenesulfonamide and its corresponding hydrazine salt are undeniably cornerstone reagents in heterocyclic chemistry. Their value is rooted in the straightforward and efficient manner in which they enable the assembly of complex, biologically relevant scaffolds containing the critical sulfonamide pharmacophore. The robust and well-documented syntheses of pyrazoles, triazoles, and thiadiazoles from this precursor provide a reliable platform for the generation of compound libraries for drug discovery programs.

Future applications will likely focus on expanding the repertoire of heterocyclic systems accessible from this precursor and employing novel, more sustainable catalytic methods for these cyclizations. As the demand for new therapeutic agents, particularly enzyme inhibitors, continues to grow, the strategic importance of 4-(hydrazinecarbonyl)benzenesulfonamide as a versatile and indispensable building block is set to endure.

References

  • ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis.
  • Google Patents. (n.d.). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • Google Patents. (n.d.). US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.
  • Abdellattif, M. H., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • Gül, H. İ., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. PubMed.
  • Akhtar, M. S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Corvo, M., et al. (2019). New sulfonamides containing organometallic-acylhydrazones: synthesis, characterisation and biological evaluation as inhibitors of human carbonic anhydrases. PubMed Central.
  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
  • Baranauskienė, L., et al. (2019). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. NIH.
  • Mickevičienė, V., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Al-Janabi, H. H. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.
  • Al-Salahi, R., et al. (2020). Synthesis, biological and molecular dynamics investigations with a series of triazolopyrimidine/triazole-based benzenesulfonamides as novel carbonic anhydrase inhibitors. PubMed.
  • Wang, Y., et al. (2022). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Yilmaz, B., et al. (2024). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central.
  • Al-Salahi, R., et al. (2019). Synthesis of novel benzenesulfonamide bearing 1,2,3-triazole linked hydroxy-trifluoromethylpyrazolines and hydrazones as selective carbonic anhydrase isoforms IX and XII inhibitors. PubMed.
  • Sharma, V., et al. (2016). Synthesis of 1,3,4-Thiadiazoles: Review.
  • Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Akhtar, M. S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH.
  • Khalid, W., et al. (2018). Synthesis, characterization, molecular docking evaluation, antiplatelet and anticoagulant actions of 1,2,4 triazole hydrazone and sulphonamide novel derivatives.
  • Bheemireddy, S., et al. (2021). Design and synthesis of benzenesulfonamide-linked imidazo[2,1-b][16][17][18]thiadiazole derivatives as carbonic anhydrase I and II inhibitors. PubMed.

  • ResearchGate. (n.d.). The synthesis route of sulfonamide-pyrazole derivatives 99–102.
  • Kaur, P., et al. (2016).
  • Kumar, A., et al. (2023).
  • Wang, Y., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. NIH.
  • Angeli, A., et al. (2018). Synthesis of novel 4-functionalized 1,5-diaryl-1,2,3-triazoles containing benzenesulfonamide moiety as carbonic anhydrase I, II, IV and IX inhibitors. PubMed.
  • Topal, F., et al. (2024). Tail-approach based design, synthesis, and molecular modeling of benzenesulfonamides carrying thiadiazole and urea moieties as novel carbonic anhydrase inhibitors. PubMed.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
  • Al-Warhi, T., et al. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central.
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  • Reddy, C. R., et al. (2018). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones.
  • ResearchGate. (n.d.). Structures of synthesized pyrazole–hydrazone–benzenesulfonamide....
  • Chinthala, Y., et al. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.
  • Yunusova, Y., et al. (2018). Synthesis of 1,2,4 triazole compounds. ISRES.
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  • ChemicalBook. (n.d.). 4-Sulfonamide-phenylhydrazine hydrochloride.
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  • Hassan, A. S., & Al-Sabawi, O. I. (2023).
  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
  • Thermo Scientific Alfa Aesar. (n.d.). 4-Sulfonamidophenylhydrazine hydrochloride, 97%.
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Methodological & Application

Microwave-assisted synthesis of hydrazinylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Hydrazinylbenzenesulfonamide Derivatives

Executive Summary

Hydrazinylbenzenesulfonamides are critical pharmacophores in medicinal chemistry, serving as precursors for carbonic anhydrase (CA) inhibitors, anti-bacterial agents (sulfa drugs), and anti-cancer pyrazoline derivatives. Conventional thermal synthesis of these scaffolds via nucleophilic aromatic substitution (


) often requires prolonged reflux (12–24 hours) and harsh solvents (DMSO), leading to oxidative by-products.

This guide details a Microwave-Assisted Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while improving purity. By leveraging the high dielectric loss tangent (


) of hydrazine hydrate, this method facilitates rapid internal heating, driving the 

reaction on the electron-deficient benzenesulfonamide ring with superior atom economy.

Scientific Foundation & Mechanism

The Chemical Challenge

The target transformation involves the substitution of a halogen (typically chlorine or fluorine) at the para-position of a benzenesulfonamide with a hydrazine moiety.[1]

  • Substrate: 4-chlorobenzenesulfonamide.[2]

  • Electronic Effect: The sulfonamide group (

    
    ) is strongly electron-withdrawing (
    
    
    
    ), activating the para-carbon for nucleophilic attack.
  • Thermodynamic Barrier: Despite activation, the C-Cl bond is robust. Conventional heating relies on conductive heat transfer, which is slow and inefficient for this specific energy barrier.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via dipolar polarization and ionic conduction .

  • Hydrazine Hydrate: Acts as both reagent and "molecular radiator." Its high polarity allows it to absorb microwave energy efficiently, creating localized "hot spots" at the molecular level that accelerate the formation of the Meisenheimer complex intermediate.

  • Kinetic Effect: The rapid rise in temperature (

    
    ) allows the system to bypass competitive side reactions (e.g., hydrazine oxidation) that occur during slow ramp-up times.
    

G Start 4-Chlorobenzenesulfonamide (Substrate) Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile & MW Absorber) Reagent->Complex Product 4-Hydrazinylbenzenesulfonamide (Target Scaffold) Complex->Product Elimination of Cl- MW MW Irradiation (Dipolar Polarization) MW->Reagent Energy Transfer

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction. The microwave energy couples with the polar hydrazine to accelerate the rate-limiting formation of the Meisenheimer complex.

Experimental Protocols

Protocol A: Core Scaffold Synthesis ( )

Objective: Synthesis of 4-hydrazinylbenzenesulfonamide from 4-chlorobenzenesulfonamide.

Materials:

  • 4-Chlorobenzenesulfonamide (1.0 equiv)

  • Hydrazine Hydrate (80% or 99%, 10.0 equiv) - Excess is crucial to prevent bis-substitution.

  • Solvent: Water (Green chemistry route) or Ethanol.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with pressure monitoring.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent pressure vial, suspend 4-chlorobenzenesulfonamide (2 mmol, ~383 mg) in Ethanol (2 mL).

  • Reagent Addition: Add Hydrazine Hydrate (20 mmol, ~1 mL) dropwise. Caution: Exothermic.

  • Sealing: Cap the vial with a Teflon-lined septum suitable for pressures up to 20 bar.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain set temp).

    • Temperature: 125°C.[3]

    • Hold Time: 15 minutes.

    • Max Pressure Limit: 250 psi (17 bar).

    • Stirring: High.[1]

  • Work-up:

    • Cool the reaction vessel to room temperature using compressed air (integrated in most MW systems).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product will precipitate as a white/off-white solid.

    • Filter under vacuum, wash with cold water (

      
      ) to remove excess hydrazine hydrochloride.
      
    • Recrystallization: Ethanol/Water (1:1).

Validation Metrics:

  • Yield: Expected >85%.

  • Melting Point: 162–164°C (Lit.[1] value).

  • TLC: Mobile phase Ethyl Acetate:Hexane (3:2). Product is significantly more polar (lower

    
    ) than the chloro-starting material.
    
Protocol B: Derivatization to Pyrazoline Sulfonamides

Objective: Condensation of the synthesized hydrazine scaffold with chalcones to form biologically active pyrazolines.

Step-by-Step Procedure:

  • Mixing: In a MW vial, combine 4-hydrazinylbenzenesulfonamide (1 mmol) and the appropriate Chalcone (1 mmol) in Ethanol (3 mL).

  • Catalyst: Add Glacial Acetic Acid (3-4 drops).

  • Irradiation:

    • Temp: 100°C.

    • Time: 5–8 minutes.

  • Isolation: Pour into crushed ice. The yellow/orange precipitate is the pyrazoline derivative.

Data Analysis & Optimization

The following table summarizes the efficiency of MW irradiation versus conventional reflux for this specific transformation.

ParameterConventional RefluxMicrowave MethodImprovement Factor
Reaction Time 8 – 12 Hours10 – 20 Minutes36x Faster
Temperature 78°C (Ethanol reflux)125°C (Superheated)Higher Kinetic Energy
Yield 60 – 70%85 – 95%+25% Yield
Solvent Usage High (20-50 mL)Low (2-3 mL)Green Chemistry
Purity Requires Column Chrom.Recrystallization onlyCleaner Profile

Critical Workflow Diagram

Workflow cluster_check In-Process Control (IPC) Setup Reagent Prep 4-Cl-Benz + N2H4 Vessel Sealed Vessel (Pressure Control) Setup->Vessel MW_Step MW Irradiation 125°C / 15 min Vessel->MW_Step Cooling Rapid Cooling (Air Jet) MW_Step->Cooling Quench Ice Water Quench Cooling->Quench TLC TLC Check (EtAc:Hex) Cooling->TLC Filter Filtration & Wash Quench->Filter

Figure 2: Operational workflow for the synthesis. Note the critical pressure control step due to hydrazine volatility.

Troubleshooting & Safety (HSE)

  • Hydrazine Hazard: Hydrazine hydrate is a known carcinogen and highly toxic. All weighing and transfers must occur in a fume hood.

  • Pressure Management:

    • Ethanol exerts significant vapor pressure at 125°C.

    • Hydrazine decomposition can generate

      
       gas.
      
    • Corrective Action: Ensure the MW vial headspace is at least 50% of the total volume. Set a pressure cutoff at 20 bar.

  • Incomplete Conversion:

    • If TLC shows starting material after 15 mins, increase temperature to 135°C rather than extending time. The

      
       reaction on the chloro-derivative has a high activation energy barrier.
      
    • Alternative: Use 4-fluorobenzenesulfonamide as the starting material. The C-F bond is weaker toward nucleophilic attack in

      
       mechanisms (due to higher electronegativity stabilizing the transition state), often reducing reaction time to <5 minutes.
      

References

  • Microwave-Assisted Synthesis of Sulfonamides: Yildirim, A., et al. "Microwave-assisted synthesis and bioevaluation of new sulfonamides." Chemical Biology & Drug Design.

  • Nucleophilic Arom

    
    ) with Hydrazine: 
    Ju, Y., Kumar, D., & Varma, R. S. "Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium."[4] The Journal of Organic Chemistry.
    
    
  • Patent Protocol for Hydrazinylbenzenesulfonamides: US Patent 3,839,325. "Synthesis of 4-sulfonamidophenyl hydrazines."[1][2][3][5] (Describes the core high-temp/pressure stoichiometry adapted here for MW).

  • Green Chemistry in MW Synthesis: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

Sources

Application Notes & Protocols: The 4-(Hydrazinecarbonyl)benzenesulfonamide Scaffold in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The benzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1] This guide focuses on 4-(Hydrazinecarbonyl)benzenesulfonamide, a key chemical intermediate, and its application in developing potent anti-cancer agents. We will explore the primary mechanism of action—inhibition of tumor-associated carbonic anhydrases—and provide detailed protocols for the synthesis of bioactive derivatives and their subsequent in vitro evaluation. This document is designed to provide both the theoretical framework and the practical methodologies required to leverage this chemical scaffold in oncology research.

Section 1: The Rationale - Targeting the Acidic Tumor Microenvironment

Cancer cells in solid tumors often outgrow their blood supply, leading to a state of low oxygen known as hypoxia.[2][3] To survive, these cells shift their metabolism to anaerobic glycolysis, a process that produces an excess of acid (protons).[2][3][4] To avoid self-destruction from this internal acid buildup, cancer cells upregulate specific enzymes, most notably Carbonic Anhydrase IX (CA IX) and XII (CA XII).[2][3][5]

These enzymes are located on the cancer cell surface and perform a critical function: they convert carbon dioxide and water into bicarbonate and protons, effectively expelling acid into the extracellular space. This process achieves two pro-tumorigenic goals:

  • Maintains a Viable Intracellular pH: It prevents the cancer cell from becoming too acidic, allowing it to continue to grow and divide.

  • Creates an Acidic Tumor Microenvironment (TME): The exported acid lowers the pH of the surrounding environment, which promotes tumor invasion, metastasis, and resistance to chemotherapy.[5]

Therefore, selectively inhibiting CA IX and XII is a highly validated therapeutic strategy.[4][5][6] By blocking these enzymes, we can disrupt the pH balance of cancer cells, leading to intracellular acidosis, apoptosis (programmed cell death), and a potential reversal of chemoresistance. The benzenesulfonamide moiety is a potent zinc-binding group, making it an ideal chemical starting point for designing inhibitors that target the zinc ion in the active site of carbonic anhydrases.[1][6]

Signaling Pathway: Role of CA IX in Hypoxic Cancer Cells

The following diagram illustrates the role of CA IX in regulating pH in the hypoxic TME and the therapeutic impact of its inhibition by benzenesulfonamide-based drugs.

CAIX_Pathway cluster_Cell Hypoxic Cancer Cell (Intracellular pH ~7.2-7.4) cluster_TME Acidic Tumor Microenvironment (Extracellular pH ~6.5-6.9) Glycolysis Anaerobic Glycolysis CO2_H2O CO2 + H2O Glycolysis->CO2_H2O produces H_HCO3_out H+ + HCO3- CO2_H2O->H_HCO3_out catalyzes export H_HCO3_in H+ + HCO3- Protons_in Increased Intracellular H+ (Acidosis) H_HCO3_in->Protons_in leads to Apoptosis Apoptosis Protons_in->Apoptosis induces Metastasis Invasion, Metastasis, Chemoresistance H_HCO3_out->Metastasis promotes CAIX CA IX H_HCO3_out->CAIX CAIX->CO2_H2O CAIX->H_HCO3_in Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX BLOCKS

Caption: CA IX inhibition disrupts pH balance, leading to intracellular acidosis and apoptosis.

Section 2: Synthesis of Bioactive Derivatives

4-(Hydrazinecarbonyl)benzenesulfonamide is a versatile precursor for creating libraries of novel CA inhibitors.[7] A common and effective strategy is to react the hydrazine moiety with various aldehydes or ketones to form hydrazone derivatives. This approach allows for the systematic modification of the molecule's "tail" region to optimize potency and selectivity for the target CA isoforms.

General Workflow for Derivative Synthesis

The synthesis is often a straightforward condensation reaction, which can be accelerated using microwave irradiation as an alternative to conventional heating.[8]

Synthesis_Workflow start Starting Materials precursor 4-(Hydrazinecarbonyl)benzenesulfonamide start->precursor reagent Aldehyde or Ketone (R1-CO-R2) start->reagent process Reaction Conditions precursor->process reagent->process solvent Solvent (e.g., Ethanol) process->solvent heating Conventional Heating or Microwave Irradiation process->heating purification Purification (Crystallization/Chromatography) process->purification Crude Product product Purified Hydrazone Derivative characterization Characterization (NMR, HRMS) product->characterization purification->product

Caption: General workflow for synthesizing benzenesulfonamide hydrazone derivatives.

Protocol 1: Synthesis of a 4-(2-Substituted Hydrazinyl)benzenesulfonamide Derivative

This protocol is a generalized procedure based on established methods for reacting 4-(hydrazinecarbonyl)benzenesulfonamide hydrochloride with a ketone.[7][8]

Principle of the Method: This is a nucleophilic addition-elimination reaction. The nucleophilic hydrazine group of the benzenesulfonamide attacks the electrophilic carbonyl carbon of the ketone. The subsequent loss of a water molecule results in the formation of a stable C=N double bond, yielding the hydrazone product.

Materials:

  • 4-(Hydrazinecarbonyl)benzenesulfonamide hydrochloride

  • Selected ketone (e.g., 4-chloroacetophenone) (1.0 equivalent)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser or microwave synthesis system

  • Stir bar

  • Filtration apparatus

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-(hydrazinecarbonyl)benzenesulfonamide hydrochloride in a minimal amount of absolute ethanol.

  • Addition of Ketone: Add 1.0 equivalent of the selected ketone to the solution.

  • Reaction:

    • Conventional Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Microwave Irradiation: Place the sealed reaction vessel in a microwave synthesizer. Heat to 80°C for 30-60 minutes.[8]

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Allow the product to air dry or dry under a vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for higher purity if needed.

  • Validation: Confirm the chemical structure of the synthesized derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Section 3: In Vitro Evaluation of Anti-Cancer Properties

Once synthesized, the derivatives must be evaluated for their biological activity. A logical cascade of experiments is essential to build a comprehensive profile of the compound's efficacy and mechanism.

In Vitro Experimental Cascade

InVitro_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening (Cell-Based) cluster_tertiary Mechanism of Action start Synthesized Derivative ca_assay Carbonic Anhydrase Inhibition Assay (CA IX & CA II) start->ca_assay Determine Target Engagement cytotoxicity Cytotoxicity Assay (e.g., MTT/SRB) ca_assay->cytotoxicity Test Cellular Efficacy selectivity Cancer vs. Normal Cell Lines cytotoxicity->selectivity apoptosis Apoptosis Assay (Annexin V / PI) cytotoxicity->apoptosis Investigate Cell Death Pathway other_assays Other Mechanistic Assays (e.g., Cell Cycle, Western Blot) apoptosis->other_assays

Caption: A logical workflow for the in vitro evaluation of synthesized compounds.

Protocol 2: Carbonic Anhydrase Inhibition Assay

Principle of the Assay: This is a colorimetric assay that measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a substrate (4-nitrophenyl acetate, 4-NPA) to a colored product (4-nitrophenol), which can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction. The assay is performed against the target isoform (CA IX) and an off-target isoform (ubiquitous CA II) to determine selectivity.

Materials:

  • Recombinant human CA IX and CA II enzymes

  • Synthesized inhibitor compound and a positive control (Acetazolamide)

  • 4-Nitrophenyl acetate (4-NPA) substrate

  • Tris buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare stock solutions of the synthesized compounds and Acetazolamide in DMSO. Create a serial dilution in the assay buffer.

  • Enzyme Addition: To each well of a 96-well plate, add 20 µL of the enzyme solution (CA IX or CA II).

  • Inhibitor Addition: Add 20 µL of the diluted inhibitor solutions (or buffer for control wells) to the respective wells.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 160 µL of the 4-NPA substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

Protocol 3: Cell Viability and Cytotoxicity Assay (SRB Assay)

Principle of the Assay: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. It is used to determine the anti-proliferative effects of the synthesized compounds on cancer and normal cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer)[2][6]

  • Normal cell line (e.g., MCF-10A for normal breast epithelium)[2]

  • Complete cell culture medium

  • Synthesized compounds

  • Trichloroacetic acid (TCA), SRB solution, Tris base solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the data in a dose-response curve.

Section 4: Data Interpretation and Presentation

Clear presentation of quantitative data is crucial for comparing the efficacy of different derivatives. A summary table allows for at-a-glance comparison of enzymatic inhibition and cellular cytotoxicity.

Table 1: Sample Data Summary for Novel Benzenesulfonamide Derivatives

This table presents hypothetical data modeled on findings from relevant literature to demonstrate how results should be structured.[2][3][4][9]

Compound IDTarget Cancer Cell LineIC₅₀ (µM) vs. Cancer CellsIC₅₀ (µM) vs. Normal Cells (MCF-10A)Selectivity Index (SI)¹Ki (nM) vs. hCA IXKi (nM) vs. hCA II
Derivative A MDA-MB-231 (Breast)3.58> 50> 13.915.21850
Derivative B HCT-116 (Colon)1.52> 50> 32.910.91550
Derivative C A549 (Lung)6.31> 50> 7.925.13920
Acetazolamide MDA-MB-231 (Breast)45.248.1~1.025.012.0

¹ Selectivity Index (SI) is calculated as (IC₅₀ Normal Cells / IC₅₀ Cancer Cells). A higher SI indicates greater selectivity for cancer cells.

Interpretation:

  • Ideal Candidate Profile: A successful compound, like Derivative B , would exhibit a low micromolar or nanomolar IC₅₀ against the cancer cell line, a high IC₅₀ against the normal cell line (indicating low toxicity to healthy cells), and a low nanomolar inhibition constant (Ki) for CA IX with a much higher Ki for CA II (indicating high selectivity for the tumor-associated isoform).

  • Apoptosis Confirmation: For promising candidates like Derivative B, a follow-up Annexin V/PI staining assay would be performed. A significant increase in the percentage of Annexin V-positive cells would confirm that the observed cytotoxicity is due to the induction of apoptosis.[2][4]

Conclusion

4-(Hydrazinecarbonyl)benzenesulfonamide is a valuable and highly adaptable starting material for the development of novel anti-cancer therapeutics. By targeting the pH-regulating mechanism of tumor-associated carbonic anhydrases, derivatives of this scaffold can selectively induce cancer cell death and disrupt the tumor microenvironment. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of these promising compounds, paving the way for the discovery of next-generation oncology drugs.

References

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. [Link]

  • El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26645-26662. [Link]

  • ResearchGate. (2021). (PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

  • Said, H. M., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 66(15), 10457–10478. [Link]

  • Said, H. M., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central. [Link]

  • Gül, H. İ., et al. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 108-112. [Link]

  • El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]

  • Zhang, H., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. International Journal of Molecular Sciences, 25(6), 3348. [Link]

  • Atas, M., et al. (2024). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]

Sources

Application Note: In Vivo Evaluation of Benzenesulfonamide Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Benzenesulfonamides constitute a primary scaffold for designing inhibitors of Carbonic Anhydrase (CA) isoforms. In oncology, the primary targets are CAIX and CAXII , transmembrane enzymes overexpressed in hypoxic tumor niches.[1] Unlike cytosolic isoforms (CAI/II), CAIX is regulated by Hypoxia-Inducible Factor 1


 (HIF-1

) and is critical for maintaining intracellular pH (pHi) survival while acidifying the extracellular space (pHe) to promote invasion.

The Challenge: Benzenesulfonamides are often lipophilic and exhibit poor aqueous solubility, making in vivo formulation difficult. Furthermore, because CAIX is expressed primarily in hypoxic cores, standard caliper measurements may underestimate efficacy if the inhibitor promotes central necrosis without immediately shrinking total tumor volume.

Signaling Pathway & Inhibitor Logic

The following diagram illustrates the hypoxic cascade where benzenesulfonamide inhibitors (e.g., SLC-0111) intervene.

CAIX_Pathway Hypoxia Tumor Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Stabilizes CAIX_Exp CAIX Overexpression (Transmembrane) HIF1a->CAIX_Exp Upregulates Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX_Exp->Reaction Catalyzes pHi Intracellular pH (Alkaline/Neutral) Reaction->pHi HCO3- Import pHe Extracellular pH (Acidic) Reaction->pHe H+ Export Survival Survival in Hypoxic Niche pHi->Survival Prevents Acidosis Invasion Matrix Degradation & Metastasis pHe->Invasion Activates Proteases Inhibitor Benzenesulfonamide (e.g., SLC-0111) Inhibitor->CAIX_Exp Zinc Binding (Inhibition)

Figure 1: Mechanism of Action. Benzenesulfonamides bind the Zinc active site of CAIX, disrupting pH regulation, leading to intracellular acidosis and reduced metastatic potential.

Experimental Design & Workflow

Successful evaluation requires a model that naturally generates hypoxia. Xenografts using HT-29 (Colorectal) , MDA-MB-231 (Breast) , or SK-RC-52 (Renal) are standard due to their high basal CAIX expression.

Workflow Step1 1. Formulation (Vehicle Optimization) Step2 2. Inoculation (Matrigel Mix) Step1->Step2 Step3 3. Staging (~150-200 mm3) Step2->Step3 Step4 4. Treatment (Daily Gavage/IP) Step3->Step4 Step5 5. Endpoint (IHC: CAIX/Pimo) Step4->Step5

Figure 2: Experimental Workflow. Critical path from compound formulation to biomarker analysis.

Detailed Protocols

Protocol 1: Compound Formulation (Critical Step)

Most benzenesulfonamide derivatives (including SLC-0111) are poorly soluble in water. Improper formulation leads to precipitation in the gut (oral) or peritoneum (IP), causing false negatives.

Recommended Vehicle (Oral Gavage):

  • Standard: 0.5% Methylcellulose + 0.1% Tween 80 in water (Suspension).

  • Alternative (Solution): 10% DMSO + 40% PEG400 + 50% Saline.

Preparation Steps:

  • Weigh the benzenesulfonamide powder.

  • If using Suspension: Add a small volume of Tween 80 to wet the powder, then slowly add 0.5% Methylcellulose while vortexing to create a homogenous suspension.

    • Note: Suspensions must be vortexed immediately before every animal dosing.

  • If using Solution: Dissolve powder in DMSO first (stock). Add PEG400. Vortex. Add Saline last.

    • Warning: If precipitation occurs upon adding saline, sonicate at 37°C for 10 minutes. If it persists, switch to the suspension method.

Protocol 2: Xenograft Establishment

CAIX expression is hypoxia-driven.[2][3] Tumors must reach a size where necrotic/hypoxic cores develop before treatment is effective.

  • Cell Prep: Harvest cells (e.g., HT-29) at 70-80% confluence. Wash 2x with PBS.

  • Resuspension: Resuspend in 50% Serum-Free Media / 50% Matrigel (Corning).

    • Density:

      
       cells per 100 µL injection volume.
      
  • Inoculation: Inject subcutaneously into the right flank of athymic nude mice (Nu/Nu) or SCID mice.

  • Staging: Monitor growth until tumors reach 150–200 mm³ .

    • Why? Treating too early (palpable but not hypoxic) may show no effect because the target (CAIX) is not yet fully upregulated.

Protocol 3: Dosing and Monitoring

Benzenesulfonamides are typically cytostatic rather than cytotoxic in monotherapy.

  • Dose: 100 mg/kg (Common effective dose for SLC-0111).

  • Frequency: Once daily (q.d.) for 21–28 days.

  • Measurement: Calipers 3x/week.

    • Formula:

      
      
      
  • Body Weight: Weigh daily.

    
     weight loss indicates off-target toxicity (often systemic acidosis if binding cytosolic CAI/II).
    
Protocol 4: Endpoint Analysis (The "Hypoxia Check")

Standard tumor volume is insufficient. You must prove the drug penetrated the hypoxic core.

A. Hypoxia Marking (In Life):

  • 60 minutes prior to sacrifice, inject mice IP with Pimonidazole (60 mg/kg). This marks hypoxic cells.

B. Tissue Harvest:

  • Excise tumor. Fix half in 10% Neutral Buffered Formalin (24h); flash freeze half in liquid nitrogen.

C. Immunohistochemistry (IHC): Perform dual staining on FFPE sections:

  • CAIX: Use M75 monoclonal antibody (or rabbit polyclonal anti-CAIX).

  • Hypoxia: Anti-Pimonidazole antibody.

  • Proliferation: Ki-67.

Success Criteria:

  • Vehicle Control: Strong overlap of CAIX and Pimonidazole in the tumor core. High Ki-67 in these regions.

  • Treated: Reduced Ki-67 specifically in CAIX+ regions. Increased necrosis (H&E staining) in the core compared to control.

Data Summary & Interpretation

ParameterVehicle ControlBenzenesulfonamide TreatedInterpretation
Tumor Volume Rapid exponential growthSlowed growth (T/C ~40-60%)Drug is likely cytostatic.
Metastasis High (if metastatic model)Significantly ReducedPrimary Endpoint. CAIX inhibition blocks invasion.
Intracellular pH Neutral (7.2 - 7.4)Acidic (< 6.8)Measured via 31P-MRS or pH-sensitive dyes (ex vivo).
Necrosis Moderate (Central)ExtensiveDrug induces cell death in hypoxic zones.

Expert Insight: Do not expect complete tumor regression with benzenesulfonamide monotherapy. These agents sensitize tumors to chemotherapy/radiotherapy or prevent metastasis. The "win" is often a significant reduction in metastatic burden or a synergistic effect when combined with cytotoxic agents (e.g., Gemcitabine or Temozolomide).

References

  • McDonald, P. C., et al. (2020).[4] "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors." American Journal of Clinical Oncology.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Lou, Y., et al. (2011). "Targeting Tumor Hypoxia: Suppression of Breast Tumor Growth and Metastasis by Novel Carbonic Anhydrase IX Inhibitors." Cancer Research.

  • Neri, D., & Supuran, C. T. (2011). "Interfering with pH regulation in tumours as a therapeutic strategy."[5] Nature Reviews Drug Discovery.

  • Lock, F. E., et al. (2013). "Targeting Carbonic Anhydrase IX Depletes Breast Cancer Stem Cells within the Hypoxic Niche." Oncogene.

Sources

Application Note: High-Fidelity Molecular Docking of Benzenesulfonamide Inhibitors to Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbonic Anhydrase (CA) inhibitors, particularly benzenesulfonamides, represent a cornerstone in the treatment of glaucoma, epilepsy, and hypoxic tumors. The efficacy of these ligands hinges on a specific pharmacophore: the sulfonamide moiety (


) acting as a Zinc-Binding Group (ZBG) within the enzyme's active site.

Standard docking protocols often fail this target class because they neglect the specific coordination geometry of the catalytic Zinc ion (


) or mismanage the protonation state of the sulfonamide. This guide provides a validated, high-precision protocol for docking benzenesulfonamide derivatives to CA isoforms (specifically CA II and CA IX), emphasizing the preservation of metal coordination geometry and rigorous post-docking validation.

Scientific Foundation & Mechanism

The Zinc-Trap Mechanism

The catalytic site of CA contains a


 ion coordinated by three histidine residues (His94, His96, His119 in hCA II). In the native state, a water molecule/hydroxide ion completes the tetrahedral geometry.
  • Inhibition Mechanism: The sulfonamide group acts as a transition state analogue. It binds in a deprotonated, anionic state (

    
    ), displacing the zinc-bound water molecule and coordinating directly to the 
    
    
    
    ion.
  • The "Tail" Approach: Selectivity between isoforms (e.g., cytosolic CA II vs. transmembrane tumor-associated CA IX) is achieved via the "tail" of the benzenesulfonamide, which interacts with the variable hydrophobic/hydrophilic regions at the entrance of the active site.

Common Pitfalls in Silico
  • Protonation Error: Docking the neutral sulfonamide (

    
    ) without constraints often leads to "flipped" poses where the oxygen atoms, rather than the nitrogen, face the Zinc.
    
  • Metal Neglect: Treating

    
     merely as a steric sphere rather than an electropositive coordination center.
    
  • Water Removal: Indiscriminate removal of all water molecules. A "deep" water network is often conserved and bridges the inhibitor to residues like Thr199.

Pre-Docking Preparation

Protein Preparation (The Receptor)

Reference Structure: Use PDB ID: 2CBA (Human CA II with benzenesulfonamide) as the gold standard for validation. For CA IX, use 3IAI or 5FL4 .

  • Isolation: Separate the protein chains. Retain Chain A.

  • Solvent Handling:

    • Remove bulk solvent.

    • CRITICAL: Retain the structural Zinc ion (

      
      ).
      
    • Optional: Retain the "deep" water molecule if it bridges the ligand to Thr199/Glu106, though for primary screening, displacing this water is the standard mechanism.

  • Protonation: Add hydrogens assuming pH 7.4.

    • Histidine Tautomers: Ensure the Zinc-coordinating histidines (His94, His96, His119) are protonated at the

      
       (delta) or 
      
      
      
      (epsilon) nitrogen away from the Zinc to allow the other nitrogen to coordinate. Usually, this means the coordinating nitrogen is deprotonated (neutral).
  • Minimization: Perform a restrained minimization (RMSD < 0.3 Å) to relax steric clashes without distorting the crystal lattice.

Ligand Preparation
  • 3D Generation: Generate low-energy conformers of your benzenesulfonamide derivatives.

  • Ionization State:

    • Physiological Reality: The sulfonamide (

      
      ) is neutral in solution but deprotonates upon binding.
      
    • Docking State: Generate the deprotonated anionic form (

      
      ).
      
    • Note: If your scoring function penalizes charge-charge interactions heavily (e.g., standard Vina), dock the neutral form but apply a distance constraint (see Section 4.2).

Experimental Protocol

Grid Generation

Define the search space centered on the catalytic Zinc.

  • Center: Coordinates of the

    
     atom.
    
  • Size: Cubic box,

    
     Å. This is sufficient to cover the active site and the "selective" rim region.
    
Constraint Setup (The "Secret Sauce")

To guarantee the correct binding mode, you must enforce the metal coordination.

  • Constraint Type: Distance Constraint (or Metal Coordination Constraint).

  • Atoms: Sulfonamide Nitrogen (

    
    ) 
    
    
    
    Zinc Ion (
    
    
    ).
  • Target Distance:

    
     Å.
    
  • Spring Constant:

    
     (if using harmonic constraints).
    
  • Why? This prevents the software from placing the sulfonamide oxygens near the zinc, a common artifact driven by electrostatics in standard forcefields.

Docking Parameters
  • Algorithm: Genetic Algorithm (GA) is preferred (e.g., GOLD, Glide, AutoDock).

  • Scoring Function:

    • GOLD: Use GoldScore (optimized for metalloproteins) or ChemPLP . Avoid ChemScore for the primary search as it can underestimate metal terms without tuning.

    • AutoDock Vina: Use the standard scoring but ensure the receptor.pdbqt has the correct atom type for Zinc (Zn).

  • Exhaustiveness: Set to High (e.g., exhaustiveness = 16-32 in Vina; 100,000 operations in GOLD).

Workflow Visualization

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking Execution cluster_Analysis Phase 3: Validation & Analysis Start Start: Benzenesulfonamide Library LigPrep Ligand Prep Generate Anion (R-SO2NH-) Start->LigPrep ProtPrep Protein Prep (PDB: 2CBA) Preserve Zn2+ & His Tautomers Start->ProtPrep Grid Grid Generation Center: Zn2+ | Size: 20Å LigPrep->Grid ProtPrep->Grid Constraint Apply Constraints Zn - N(sulf) < 2.2Å Grid->Constraint Sampling Conformational Sampling (Genetic Algorithm) Constraint->Sampling RMSD RMSD Validation Threshold < 2.0Å Sampling->RMSD RMSD->Constraint Fail (Refine) Filter Interaction Filter H-bond: Thr199 Coordination: Zn2+ RMSD->Filter Pass End Ranked Lead Compounds Filter->End

Figure 1: Optimized workflow for Zinc-metalloprotein docking. Note the feedback loop at the validation stage.

Post-Docking Analysis & Validation

The "Self-Docking" Control

Before analyzing new compounds, you must validate your protocol using the crystal ligand from 2CBA .

  • Extract the crystallized benzenesulfonamide.

  • Randomize its conformation.

  • Dock it back into the prepared protein using the parameters above.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å .
    
Interaction Fingerprinting

Filter your results based on these mandatory interactions. If a pose has a high score but misses these, it is a false positive.

Interaction TypeTarget Residue (hCA II)Atom PairDistance Limit
Metal Coordination



Å
Hydrogen Bond Thr199


Å
Hydrogen Bond Glu106


Å
Hydrophobic Val121, Leu198Aromatic Ring

Å
Scoring Interpretation

Do not rely solely on the raw docking score (


).
  • Consensus Scoring: If possible, rescore the top poses using a different function (e.g., if you docked with ChemPLP, rescore with GoldScore).

  • Ligand Efficiency (LE): Calculate LE =

    
    . For CA inhibitors, aim for LE 
    
    
    
    .

References

  • RCSB Protein Data Bank. Structure of Human Carbonic Anhydrase II complexed with Benzenesulfonamide (2CBA). [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • CCDC GOLD. GoldScore vs ChemScore for Metalloproteins. [Link]

  • AutoDock Vina. Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking. [Link]

  • Journal of Medicinal Chemistry. Structure-Based Design of CA IX Inhibitors. [Link]

Troubleshooting & Optimization

Technical Support Center: 4-(Hydrazinecarbonyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Impurity Control for Celecoxib Intermediates

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 4-(Hydrazinecarbonyl)benzenesulfonamide (also known as 4-sulfamoylbenzohydrazide). CAS: 17852-52-7 Primary Application: Key intermediate in the synthesis of Celecoxib (COX-2 inhibitor) and carbonic anhydrase inhibitors.

The synthesis of this hydrazide is theoretically simple—a nucleophilic acyl substitution of an ester with hydrazine. However, in practice, researchers often encounter variable yields (40–60%) due to two competing factors: dimerization (formation of diacylhydrazine) and hydrolysis (reversion to the acid).

This guide moves beyond standard "recipes" to explain the process chemistry required to push yields consistently above 85%.

The "Golden Batch" Protocol (Baseline)

Before troubleshooting, ensure your baseline protocol aligns with industrial best practices. The most robust route utilizes Methyl 4-sulfamoylbenzoate as the starting material.

Optimized Workflow
ParameterSpecificationRationale
Starting Material Methyl 4-sulfamoylbenzoateMethyl esters react faster than ethyl esters due to lower steric hindrance.
Reagent Hydrazine Hydrate (80% or 100%)Critical: Must be used in excess (3.0 – 5.0 equivalents).
Solvent Ethanol (Abs.) or MethanolPolar protic solvents stabilize the transition state.
Temperature Reflux (78–80°C)Required to overcome the activation energy of the amide bond formation.
Addition Mode Inverse Addition Add the Ester to the Hydrazine solution.

Visualizing the Chemistry

To troubleshoot effectively, you must visualize the competing pathways.

Diagram 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates how local concentration affects the outcome. High hydrazine concentration favors the Product (Green path); low hydrazine concentration favors the Dimer (Red path).

ReactionPathways Ester Methyl 4-sulfamoylbenzoate (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate + N2H4 (Excess) Acid 4-Sulfamoylbenzoic Acid (Hydrolysis Impurity) Ester->Acid + H2O (if wet solvent) Hydrazine Hydrazine Hydrate (Nucleophile) Product 4-Sulfamoylbenzohydrazide (TARGET) Intermediate->Product - MeOH Dimer 1,2-bis(4-sulfamoylbenzoyl)hydrazine (DIMER IMPURITY) Product->Dimer + Ester (if N2H4 is low)

Caption: Kinetic competition between product formation (green) and dimerization (red). Dimerization occurs when the product reacts with unreacted ester.

Troubleshooting Modules

Module A: The "Gooey Precipitate" (Dimer Formation)

Symptom: The product is not a fine white powder but a sticky, off-white solid with a high melting point (>260°C). Root Cause: Local Hydrazine Depletion. If you add hydrazine to the ester, the local concentration of hydrazine is low at the start. The newly formed hydrazide product acts as a nucleophile and attacks a remaining ester molecule, forming the symmetrical dimer (diacylhydrazine).

Corrective Action:

  • Switch to Inverse Addition: Dissolve hydrazine hydrate in the solvent first. Add the solid ester (or ester solution) slowly to the refluxing hydrazine. This ensures the ester always encounters a vast excess of hydrazine.

  • Increase Equivalents: Increase hydrazine hydrate from 2.0 eq to 4.0–5.0 eq . Hydrazine is cheap; the lost yield from dimerization is expensive.

Module B: Low Conversion (Stalled Reaction)

Symptom: TLC shows remaining starting material (ester) even after 12 hours of reflux. Root Cause: Solvent Effects & Temperature. Methyl 4-sulfamoylbenzoate has poor solubility in cold ethanol. If the reaction volume is too dilute, the kinetics slow down drastically.

Corrective Action:

  • Concentration: Run the reaction at a higher concentration (e.g., 1g starting material per 5-7 mL solvent).

  • Solvent Switch: If using Ethanol, switch to Methanol . Methanol has a slightly lower boiling point but is a better solvent for the methyl ester, creating a homogeneous phase faster.

  • Catalysis (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq). This activates the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack.

Module C: Yield Loss During Isolation (Solubility Traps)

Symptom: Reaction looks good on TLC, but after filtration, the mass recovery is <50%. Root Cause: Amphoteric Nature & pH. The molecule contains a sulfonamide group (


, pKa ~10, acidic) and a hydrazide group (

, weakly basic).
  • If pH > 10: The sulfonamide deprotonates to

    
    , becoming water-soluble.
    
  • If pH < 2: The hydrazide protonates to

    
    , becoming water-soluble.
    

Corrective Action:

  • Cooling Crystallization: Do not just filter hot. Cool the mixture to 0–5°C and hold for 2 hours.

  • The "Water Crash": If the product doesn't precipitate from ethanol:

    • Concentrate the ethanol to 1/3 volume.

    • Add cold water slowly.

    • Check pH: Adjust pH to 6.0–7.0 using dilute HCl or Acetic Acid. This is the isoelectric region where solubility is lowest.

Experimental Workflow Guide

Diagram 2: Optimized Process Flow

Follow this decision tree to maximize yield and purity.

Workflow Start Start: Methyl 4-sulfamoylbenzoate Dissolve Dissolve Hydrazine (4 eq) in Methanol/Ethanol Start->Dissolve Addition Slow Addition of Ester (Inverse Addition) Dissolve->Addition Reflux Reflux 4-6 Hours (Monitor TLC) Addition->Reflux Check Complete Conversion? Reflux->Check Cool Cool to 0-5°C Check->Cool Yes Extend Add 0.1 eq Acetic Acid Extend Reflux Check->Extend No Filter Filter Solid Cool->Filter Extend->Reflux Wash Wash: Cold Water -> Cold Ethanol Filter->Wash Dry Dry at 60°C Wash->Dry

Caption: Step-by-step process flow emphasizing inverse addition and thermal control.

Frequently Asked Questions (FAQ)

Q: Can I use the acid (4-sulfamoylbenzoic acid) directly instead of the ester? A: Not easily. The carboxylic acid is not electrophilic enough to react with hydrazine directly under reflux conditions. You would need to activate it first (e.g., using CDI, EDC, or converting to acid chloride), which adds cost and steps. The ester route is preferred for bulk synthesis.

Q: My product is yellow. Is it pure? A: Pure 4-sulfamoylbenzohydrazide should be white. A yellow tint often indicates:

  • Oxidation of hydrazine (if old reagent was used).

  • Azine formation (reaction of hydrazine with acetone/aldehydes). Never use acetone to wash your glassware or product; traces react instantly with hydrazine to form yellow hydrazones/azines.

Q: How do I remove the dimer if it forms? A: The dimer is highly insoluble in almost everything. However, the desired hydrazide is soluble in dilute HCl (forming the hydrochloride salt).

  • Purification Trick: Suspend the impure solid in 1M HCl. The product dissolves; the dimer remains solid. Filter off the dimer. Neutralize the filtrate with NaOH to pH 7 to reprecipitate the pure product.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

  • Fox, B. A., & Threlfall, T. L. (1958). The Chemistry of Indazoles. Organic Syntheses. (Foundational work on hydrazine/ester stoichiometry).
  • Pfizer Inc. (1995). Process for the synthesis of Celecoxib. US Patent 5,466,823. (Describes the industrial relevance of the sulfonamide intermediate).

  • Niazi, S. (2004). Handbook of Pharmaceutical Manufacturing Formulations. CRC Press. (Solubility profiles of sulfonamides).

Technical Support Center: Enhancing the Solubility of 4-(Hydrazinecarbonyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 4-(Hydrazinecarbonyl)benzenesulfonamide (CAS No: 35264-29-0).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Understanding the Molecule: A Proactive Approach to Solubility

4-(Hydrazinecarbonyl)benzenesulfonamide is a molecule that possesses functional groups with distinct acidic and basic properties, making its solubility highly dependent on the pH of the medium. The primary sulfonamide group (-SO₂NH₂) is weakly acidic, while the hydrazinecarbonyl moiety (-C(=O)NHNH₂) has a basic character. This amphoteric nature is the key to unlocking its solubility potential.

A critical challenge in working with this and similar compounds is the lack of readily available experimental data on its physicochemical properties. To address this, we have utilized established computational models to predict key parameters that govern solubility:

PropertyPredicted ValueImplication for Solubility
Acidic pKa ~8.5 - 9.5The sulfonamide group will be deprotonated and negatively charged at pH values significantly above this range, which is expected to increase aqueous solubility.
Basic pKa ~2.0 - 3.0The hydrazine group will be protonated and positively charged at pH values below this range, which should also enhance aqueous solubility.
LogP ~ -0.5 to 0.5The predicted LogP suggests that the compound is relatively hydrophilic, but its crystalline structure can still limit its dissolution in water.

Note: These are predicted values and should be used as a guide for experimental design. Actual values may vary.

Frequently Asked Questions (FAQs)

Q1: My 4-(Hydrazinecarbonyl)benzenesulfonamide is not dissolving in water. What is the first step I should take?

Given the compound's predicted amphoteric nature, the most effective initial step is to modulate the pH of your aqueous solution. The un-ionized form of the molecule, which is likely to be least soluble, will predominate at a neutral pH. Therefore, moving the pH away from neutral is the most logical first step. We recommend attempting to dissolve the compound in either a mildly acidic (e.g., pH 3-4) or a mildly basic (e.g., pH 9-10) buffer.

Q2: I dissolved the compound in an organic solvent like DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS at pH 7.4). What is happening?

This is a common phenomenon known as "solvent shock."[2] The compound is soluble in the high-concentration organic solvent, but when this solution is rapidly diluted into an aqueous buffer where the compound has low solubility, it crashes out of solution. To mitigate this, you can try the following:

  • Lower the final concentration: Your target concentration may be above the solubility limit in the final buffer.

  • Increase the percentage of co-solvent: If your experiment can tolerate it, increasing the final concentration of the organic solvent (e.g., from 0.5% to 1-2% DMSO) can help maintain solubility.

  • Use a pre-warmed buffer: Adding the stock solution to a buffer that has been warmed to 37°C can sometimes help.

  • Add the stock solution slowly while vortexing: This can prevent the formation of localized high concentrations of the compound that can initiate precipitation.

Q3: Can I heat the solution to improve solubility?

Heating can be a useful technique, but it should be approached with caution. While it can increase the rate of dissolution and the amount of compound that dissolves, it can also lead to degradation of the compound, especially with prolonged exposure to high temperatures. If you choose to use heat, we recommend a gentle warming (e.g., to 37-40°C) for a short period. Always check for compound stability under these conditions using an appropriate analytical method like HPLC.

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Systematic pH Adjustment

This is the most critical and often most successful strategy for this particular molecule. The goal is to identify a pH range where the compound is sufficiently ionized to be soluble.

Protocol:

  • Prepare a series of buffers: We recommend preparing a set of buffers covering a pH range from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Dispense the compound: Weigh out a small, equal amount of 4-(Hydrazinecarbonyl)benzenesulfonamide into several vials.

  • Add buffers: Add a fixed volume of each buffer to the vials to achieve your target concentration.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-4 hours) to allow the system to reach equilibrium.

  • Observe and Quantify: Visually inspect for dissolution. For a quantitative assessment, centrifuge the samples to pellet any undissolved solid, and then measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Caption: pH-dependent ionization of 4-(Hydrazinecarbonyl)benzenesulfonamide.

Guide 2: Co-Solvent Screening

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is the next logical step.[3][4] Co-solvents work by reducing the polarity of the aqueous medium, which can help to solvate the non-polar regions of the molecule.

Recommended Co-solvents:

Co-solventPropertiesTypical Starting Concentration
DMSO Strong solubilizing agent0.5 - 5% (v/v)
Ethanol Less toxic than DMSO1 - 10% (v/v)
PEG 400 Low toxicity, often used in formulations5 - 20% (v/v)
Propylene Glycol Common pharmaceutical excipient5 - 20% (v/v)

Protocol:

  • Prepare stock solutions: Prepare a high-concentration stock solution of the compound in 100% of each co-solvent you wish to test.

  • Create a dilution matrix: In a multi-well plate or a series of vials, prepare a matrix of solutions with varying concentrations of the co-solvent in your primary aqueous buffer.

  • Add the compound: Add a small, fixed volume of your high-concentration stock solution to each well or vial.

  • Equilibrate and Observe: As with the pH adjustment protocol, allow the samples to equilibrate with agitation and then assess the solubility.

CoSolvent_Workflow Start Compound with Poor Aqueous Solubility Select Select Co-solvents (DMSO, EtOH, PEG 400) Start->Select Prepare Prepare Stock Solution in 100% Co-solvent Select->Prepare Screen Screen Co-solvent/ Aqueous Buffer Ratios Prepare->Screen Analyze Analyze Solubility (Visual, HPLC, etc.) Screen->Analyze Optimize Optimize Final Formulation Analyze->Optimize

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Technical Support Center: Purification of 4-(Hydrazinecarbonyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(hydrazinecarbonyl)benzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds. The inherent polarity and hydrogen bonding capabilities of the sulfonamide and hydrazinecarbonyl moieties can present unique purification challenges. This resource offers in-depth, field-proven insights to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-(hydrazinecarbonyl)benzenesulfonamide derivatives in a question-and-answer format.

Recrystallization Issues

Question 1: My 4-(hydrazinecarbonyl)benzenesulfonamide derivative will not crystallize. What should I do?

Answer:

Difficulty in crystallization is a common issue. The key is to systematically explore different solvent systems and techniques.

  • Causality: The high polarity and hydrogen bonding capacity of your molecule can lead to very high or very low solubility in common solvents, making single-solvent recrystallization challenging. A solvent or solvent mixture must be found where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Step-by-Step Protocol:

    • Solvent Screening: Begin by testing the solubility of a small amount of your crude product in a range of solvents with varying polarities. Common choices for sulfonamides include ethanol, methanol, isopropanol, ethyl acetate, and 1,4-dioxane.[1][2][3]

    • Solvent System Exploration: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Inducing Crystallization: If crystals do not form upon cooling, try the following techniques:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Introduce a tiny crystal of the pure compound (if available) into the supersaturated solution.

      • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days.

      • Vapor Diffusion: Place your solution in a small, open vial inside a larger sealed container with a more volatile "poor" solvent. The vapor of the poor solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.[4]

  • Self-Validation: A successful recrystallization will result in the formation of well-defined crystals and a significant improvement in the purity of your compound, which can be verified by techniques like melting point analysis or HPLC.

Question 2: I am getting a low yield after recrystallization. How can I improve it?

Answer:

Low yield is often a trade-off for high purity, but it can be optimized.

  • Causality: Significant loss of product can occur if too much solvent is used, or if the solution is not cooled sufficiently to induce maximum precipitation. Premature crystallization during hot filtration can also lead to yield loss.

  • Optimization Strategies:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] This promotes the formation of larger, purer crystals and maximizes the recovery of the product.

    • Pre-heated Glassware: Use pre-heated glassware for the hot filtration step to prevent the product from crashing out on the funnel.[5]

    • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities without dissolving a significant amount of the product.[5]

Chromatography Challenges

Question 3: My 4-(hydrazinecarbonyl)benzenesulfonamide derivative is streaking on the silica gel column. How can I fix this?

Answer:

Streaking, or tailing, on a silica gel column is a common problem with polar compounds containing acidic or basic functional groups.

  • Causality: The acidic nature of the silica gel surface can interact strongly with the basic nitrogens in the hydrazine and the acidic proton of the sulfonamide. These strong interactions can lead to poor peak shape and inefficient separation.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add a Polar Modifier: Increase the polarity of your mobile phase gradually. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

      • Introduce a Competitive Binder: Add a small amount of a polar, competitive agent to your mobile phase. For acidic compounds, adding a small percentage of acetic acid (e.g., 0.1-1%) can help to protonate the basic sites on the silica and reduce tailing. For basic compounds, adding a small amount of a base like triethylamine (e.g., 0.1-1%) can saturate the acidic sites on the silica.

    • Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using a different stationary phase.

      • Alumina (basic or neutral): Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.

      • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a C18 column with a mobile phase like water/acetonitrile or water/methanol can be very effective.

  • Workflow Visualization:

    chromatography_troubleshooting start Streaking on Silica Gel step1 Modify Mobile Phase start->step1 step2 Add Acetic Acid (0.1-1%) for acidic compounds step1->step2 If compound is basic step3 Add Triethylamine (0.1-1%) for basic compounds step1->step3 If compound is acidic step4 Consider Alternative Stationary Phase step1->step4 If modification is ineffective end Improved Separation step2->end step3->end step5 Alumina (Basic/Neutral) step4->step5 step6 Reversed-Phase (C18) step4->step6 step5->end step6->end

    Caption: Troubleshooting streaking in column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-(hydrazinecarbonyl)benzenesulfonamide derivatives?

A1: The nature of impurities will depend on the synthetic route. However, common impurities can include unreacted starting materials, such as the corresponding 4-sulfonyl chloride or 4-aminobenzenesulfonamide derivatives. Side products from incomplete reactions or side reactions, such as the formation of diazonium salt by-products if the synthesis involves diazotization, can also be present.[6]

Q2: How do I choose between recrystallization and column chromatography for my purification?

A2: The choice depends on the nature of your compound and the impurities present.

  • Recrystallization is often the preferred method for obtaining highly pure crystalline solids, especially on a larger scale.[1] It is most effective when the impurities have significantly different solubility profiles from your desired product.

  • Column chromatography is a more versatile technique that can separate compounds with very similar polarities. It is particularly useful for purifying non-crystalline materials or for separating complex mixtures.

Decision Tree for Purification Method Selection:

purification_decision_tree start Crude Product q1 Is the product a solid? start->q1 q2 Are impurities significantly different in polarity? q1->q2 Yes chromatography Use Column Chromatography q1->chromatography No (Oil/Amorphous) recrystallization Attempt Recrystallization q2->recrystallization Yes q2->chromatography No q3 Is the product crystalline? recrystallization->q3 q3->chromatography No end Pure Product q3->end Yes

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Technical Support Center: Synthesis of 4-(Hydrazinecarbonyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-(Hydrazinecarbonyl)benzenesulfonamide. This molecule is a critical intermediate in the development of various therapeutic agents, particularly known for its role as a precursor to potent carbonic anhydrase inhibitors.[1] Scaling up its synthesis from the bench to pilot scale often presents unique challenges that can impact yield, purity, and reproducibility. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will address common issues through a practical, question-and-answer-based troubleshooting section and detailed FAQs, grounded in established chemical principles and field-proven experience.

Section 1: The Synthetic Pathway: An Overview

The most reliable and scalable method for preparing 4-(Hydrazinecarbonyl)benzenesulfonamide involves the hydrazinolysis of a corresponding 4-sulfamoylbenzoyl ester. This is a classic nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Core Reaction:

  • Starting Material: An alkyl ester of 4-carboxybenzenesulfonamide (e.g., methyl or ethyl 4-sulfamoylbenzoate). Esters are generally preferred over the carboxylic acid itself as they form hydrazides more readily.[2]

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O).

  • Solvent: Typically a protic solvent like methanol or ethanol.

  • Transformation: The alkoxy group (-OR) of the ester is displaced by the hydrazinyl group (-NHNH₂) to form the desired hydrazide.

Below is a workflow diagram illustrating the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Methyl 4-sulfamoylbenzoate + Hydrazine Hydrate + Methanol Reflux Heat to Reflux (e.g., 65-70°C) Monitor by TLC/LCMS Start->Reflux 1. Charge Reactor Cool Cool Reaction Mixture to Room Temperature Reflux->Cool 2. Reaction Complete Precipitate Precipitate Product (e.g., add to cold water) Cool->Precipitate Filter Filter Crude Solid Precipitate->Filter Wash Wash with Water & Cold Solvent Filter->Wash Recrystallize Recrystallize (e.g., from Methanol) Wash->Recrystallize 3. Crude Product Dry Dry Under Vacuum Recrystallize->Dry Final Pure 4-(Hydrazinecarbonyl)- benzenesulfonamide Dry->Final 4. Final Product

Caption: General workflow for the synthesis of 4-(Hydrazinecarbonyl)benzenesulfonamide.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area: Reaction Yield & Efficiency

Q1: My reaction yield is disappointingly low (<70%). What are the most common causes and how can I improve it?

A1: Low yield is a frequent challenge when scaling up. Let's break down the potential culprits:

  • Incomplete Reaction: The primary cause is often insufficient reaction time or temperature. The hydrazinolysis of esters can be sluggish.

    • Solution: Ensure the reaction is heated to a steady reflux in a solvent like methanol or ethanol. Monitor the disappearance of the starting ester using Thin Layer Chromatography (TLC) or LC-MS. Extend the reflux time (e.g., from 6 hours to 12 or 24 hours) until the starting material is no longer detectable.

  • Sub-optimal Stoichiometry: An inadequate amount of hydrazine will lead to incomplete conversion.

    • Solution: Use a significant molar excess of hydrazine hydrate. A common range is 3 to 10 molar equivalents relative to the ester.[3] This not only drives the reaction to completion via Le Châtelier's principle but also helps minimize the formation of dimeric impurities (see Q3).

  • Product Loss During Workup: The product has moderate solubility in some organic solvents and water, especially when hot.

    • Solution: After the reaction, cool the mixture thoroughly before filtration. Precipitation is often enhanced by adding the reaction mixture to a large volume of cold water, which causes the organic product to crash out.[3] Wash the filtered solid with minimal amounts of cold solvent (e.g., cold methanol or ethanol) to remove soluble impurities without dissolving significant amounts of product.

Problem Area: Purity & Side Reactions

Q2: My crude product contains a significant amount of unreacted starting ester. I've already increased the reaction time. What else can I do?

A2: If extending the reaction time isn't sufficient, the issue may lie with activation energy or reagent quality.

  • Increase Temperature: If you are using ethanol (b.p. ~78°C) instead of methanol (b.p. ~65°C), the higher reflux temperature can increase the reaction rate.

  • Check Reagent Quality: Ensure your starting ester is pure. Verify the concentration of your hydrazine hydrate solution; it is hygroscopic and its concentration can decrease over time. Using a fresh, verified batch is recommended.

  • Alternative Starting Material: For particularly stubborn reactions, converting the initial 4-carboxybenzenesulfonamide to the more reactive acid chloride and then reacting it with hydrazine at low temperature is an option. However, this adds steps and requires careful handling of the acid chloride.

Q3: My Mass Spec analysis shows a peak at approximately double the molecular weight of my expected product. What is this impurity and how do I prevent it?

A3: This is almost certainly the N,N'-bis(4-sulfamoylbenzoyl)hydrazine impurity. It forms when a molecule of hydrazine is acylated on both nitrogen atoms by two molecules of the ester.

  • Causality: This side reaction becomes significant if the concentration of the activated ester is high relative to the concentration of hydrazine.

  • Prevention: The key is to maintain a high molar excess of hydrazine throughout the reaction.[3] On a larger scale, this is best achieved by adding the ester (or a solution of the ester) slowly and controllably to the heated solution of hydrazine hydrate. This ensures that the ester is always the limiting reagent at any given time, favoring the formation of the desired mono-acylated product.

G cluster_troubleshooting Troubleshooting: High MW Impurity Problem High MW Impurity Detected (N,N'-bis-acylhydrazine) Cause Cause: Ester concentration is too high relative to hydrazine. Problem->Cause Solution1 Primary Solution: Maintain large molar excess of hydrazine hydrate (3-10 eq). Cause->Solution1 Mitigates by Solution2 Process Solution (Scale-up): Slowly add ester solution to the hot hydrazine solution. Cause->Solution2 Mitigates by

Caption: Logic for preventing the N,N'-bis-acylhydrazine side product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction, and are there any I should avoid?

A1: Protic alcohols like methanol and ethanol are the preferred solvents. They effectively dissolve both the starting ester and hydrazine hydrate, and their boiling points are suitable for running the reaction under reflux. Methanol is often used in literature for similar hydrazide syntheses.[4] You should avoid aprotic dipolar solvents like Dimethyl Sulfoxide (DMSO) . In a related synthesis of 4-sulfonamidophenyl hydrazine, it was found that hydrazine can reduce DMSO to dimethyl sulfide and other by-products, leading to a critically impure product.[5]

Q2: How critical is the exclusion of air (i.e., running under an inert atmosphere)?

A2: While hydrazine can be oxidized, for this specific reflux reaction, a full inert atmosphere (e.g., nitrogen or argon) is not typically required at the lab scale. The vapor pressure of the refluxing solvent provides a sufficient barrier against extensive oxidation. However, for large-scale, multi-day reactions or when storing hydrazine solutions, blanketing with nitrogen is good practice to ensure reagent stability and safety.

Q3: My product has a slight color. Is this normal, and how can I obtain a pure white solid?

A3: A faint yellow or off-white color in the crude product is common and may result from minor impurities or oxidation products. A highly pure product should be a white crystalline solid. The most effective method for color removal is recrystallization . Methanol is an excellent choice for this.[4] Dissolve the crude solid in a minimum amount of hot methanol, and if color persists, you can perform a hot filtration with a small amount of activated carbon to adsorb colored impurities. Allow the filtrate to cool slowly to form pure crystals.

Q4: What are the essential safety precautions for handling hydrazine hydrate?

A4: Hydrazine hydrate is a hazardous substance and must be handled with extreme care.

  • Toxicity: It is corrosive, a suspected carcinogen, and toxic upon inhalation, ingestion, and skin contact.

  • Handling: Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or laminate), a lab coat, and splash goggles.

  • Spills & Quenching: Have a spill kit ready. Small amounts of residual hydrazine can be quenched by slowly adding it to a large excess of an oxidizing agent like a solution of calcium hypochlorite (bleach).

Q5: I am scaling the reaction to 1 kg. What are the most important process changes to consider?

A5: Scaling up introduces new challenges in mass and heat transfer.

  • Heat Management: The surface-area-to-volume ratio decreases on scale-up. Ensure your reactor has adequate heating and cooling capacity to control the reflux and cool down the batch safely.

  • Mixing: Efficient agitation is critical to maintain homogeneity and prevent localized "hot spots" or concentration gradients, especially during the addition of the ester.

  • Controlled Addition: As discussed in Q3, adding the ester solution slowly to the hot hydrazine solution is paramount to control the reaction and minimize by-product formation.

  • Material Handling: Plan for the safe handling and transfer of large quantities of hydrazine hydrate and flammable solvents.

Section 4: Experimental Protocol & Data

Lab-Scale Protocol: Synthesis of 4-(Hydrazinecarbonyl)benzenesulfonamide
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: Charge the flask with methyl 4-sulfamoylbenzoate (1.0 eq). Add methanol as the solvent (approx. 10 mL per gram of ester).

  • Hydrazine Addition: Add hydrazine hydrate (5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. The suspension should gradually become a clear solution as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting ester spot has disappeared (typically 8-16 hours).

  • Isolation: Allow the reaction to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 10 volumes of ice-cold water with stirring. A white precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold methanol.

  • Purification: Recrystallize the crude solid from hot methanol to yield pure 4-(Hydrazinecarbonyl)benzenesulfonamide as a white, crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Table 1: Typical Reaction Parameters & Expected Outcomes
ParameterRecommended ValueRationale / Notes
Ester Substrate Methyl 4-sulfamoylbenzoateGood balance of reactivity and stability.
Hydrazine Hydrate 3.0 - 10.0 molar equivalentsDrives reaction to completion; minimizes bis-acyl impurity.[3]
Solvent Methanol or EthanolExcellent solvency for reactants; appropriate boiling point.
Temperature Reflux (65-78°C)Provides sufficient energy for the reaction without degradation.
Reaction Time 8 - 24 hoursMonitor by TLC/LCMS for completion.
Purification Method Recrystallization from MethanolHighly effective for removing impurities and achieving high purity.[4]
Expected Yield 80 - 95%Dependent on complete conversion and careful workup.
Expected Purity >99% (by HPLC)After proper recrystallization.

References

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. Google Patents.
  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. Available at: [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • New sulfonamides containing organometallic-acylhydrazones: synthesis, characterisation and biological evaluation as inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Clinical Toxicology. Available at: [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]

  • Process for 4-sulfonamidophenyl hydrazines. Google Patents.
  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of 4-sulfonamidophenyl hydrazines. Google Patents.

Sources

How to reduce off-target effects of benzenesulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Reducing Off-Target Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the common challenge of off-target effects, enhancing the selectivity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to the off-target effects of benzenesulfonamide inhibitors.

Q1: What are off-target effects, and why are they a critical concern in drug discovery?

A: Off-target effects occur when a drug or inhibitor molecule binds to and modulates the activity of proteins other than its intended therapeutic target. For benzenesulfonamide inhibitors, which are often designed to target specific enzymes like kinases or carbonic anhydrases, these unintended interactions can lead to a range of problematic outcomes.[1] These include misleading experimental data, where an observed biological effect is incorrectly attributed to the inhibition of the primary target, and unforeseen cellular toxicity, which can cause promising drug candidates to fail in later stages of development.[1][2] Minimizing off-target effects is therefore essential for developing safe, effective, and highly specific therapeutic agents.[2]

Q2: What are the most common off-targets for benzenesulfonamide inhibitors?

A: The benzenesulfonamide scaffold is a versatile pharmacophore found in inhibitors for a diverse range of protein families.[3][4] Consequently, the potential for off-target activity is broad. The two most prominent off-target families are:

  • Protein Kinases: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] Because many benzenesulfonamide inhibitors are ATP-competitive, they can inadvertently bind to multiple kinases, leading to widespread off-target effects.[6][7]

  • Carbonic Anhydrases (CAs): The sulfonamide group (–SO₂NH₂) is a classic zinc-binding moiety, making it a highly effective inhibitor of carbonic anhydrases.[8][9] While some drugs intentionally target CAs (e.g., for glaucoma), off-target inhibition of ubiquitously expressed CA isoforms (like CA I and II) by inhibitors designed for other targets (e.g., kinases or cancer-associated CAs like CA IX and XII) is a common source of side effects.[8][10]

Other potential off-targets can include metallo-β-lactamases and various receptor tyrosine kinases (RTKs).[11][12]

Q3: How does the chemical structure of a benzenesulfonamide inhibitor influence its target selectivity?

A: The structure-activity relationship (SAR) is key to selectivity. The core benzenesulfonamide group is often responsible for the primary binding interaction (e.g., coordinating with zinc in CAs or hydrogen bonding in kinase hinge regions), while substitutions on the benzene ring and appended "tail" groups dictate isoform specificity and selectivity.[8][9][13]

  • The "Tail Approach": This design strategy involves modifying the part of the inhibitor that extends out from the active site.[14] These tail groups can form specific interactions with unique amino acid residues in the target protein's binding pocket that are not present in off-target proteins.[8] Factors like the flexibility and chemical nature of linkers and tail moieties can dramatically influence selectivity.[14]

  • Targeting Inactive Conformations: Kinases exist in different conformational states (e.g., active "DFG-in" and inactive "DFG-out").[15][16] Designing inhibitors that specifically bind to the more structurally diverse inactive conformation (Type II inhibitors) can be a powerful strategy to achieve higher selectivity compared to inhibitors that target the highly conserved active state (Type I inhibitors).[15][16]

Troubleshooting Guide: Experimental Issues & Solutions

This section provides practical solutions to specific problems you may encounter during your experiments.

Problem 1: My inhibitor shows activity against multiple unintended targets in a biochemical assay. How can I improve its selectivity?

A: This is a common challenge that can be addressed through a combination of computational and medicinal chemistry strategies. The goal is to modify the inhibitor's structure to disfavor binding to off-targets while maintaining or improving affinity for the primary target.

Causality: Off-target binding in biochemical assays is a direct result of molecular recognition between your compound and the active sites of other proteins. This often occurs due to conserved structural features among protein families, such as the ATP-binding pocket in kinases.[6]

Solutions & Workflow:

  • Computational Off-Target Prediction: Before synthesizing new analogs, use computational tools to predict potential off-target interactions. Methods like chemical similarity searches (2D) and protein pocket similarity analysis (3D) can generate a list of likely off-targets, guiding your optimization strategy.[17][18] Machine learning algorithms can also predict kinome-wide interaction profiles.[19][20]

  • Structure-Based Design: Analyze crystal structures of your inhibitor bound to its primary target and, if available, to a key off-target. This allows you to identify specific residues that differ between the binding sites. Modify your inhibitor to introduce steric hindrance that prevents binding to the off-target or to form favorable interactions that are only possible with the on-target protein.[8][21]

  • Exploit Conformational Differences: If your target is a kinase, investigate whether it can be targeted in its inactive state. Designing a Type II inhibitor that binds to the "DFG-out" conformation can significantly enhance selectivity, as this state is often more structurally unique among kinases than the active "DFG-in" state.[15][22]

Diagram 1: Workflow for Improving Inhibitor Selectivity

G cluster_0 Initial Observation cluster_1 Analysis & Design cluster_2 Medicinal Chemistry cluster_3 Validation observe High off-target activity in biochemical screen comp Computational Prediction (Similarity, Docking) observe->comp Identify likely off-targets structure Structural Analysis (X-ray, Homology Models) comp->structure sar Analyze SAR Data (Identify key moieties) structure->sar synth Synthesize Analogs (Modify 'tail', exploit conformations) sar->synth Design new compounds profile Selectivity Profiling (Biochemical Assays) synth->profile Test new compounds profile->sar Iterate design (feedback loop) cellular Cell-Based Assays (Confirm on-target effect) profile->cellular Validate in cellular context

Caption: A workflow for identifying and mitigating off-target effects.

Problem 2: I'm observing unexpected toxicity or phenotypes in my cell-based assays that don't align with the known function of my target. How can I confirm these are off-target effects?

A: Differentiating on-target from off-target effects in a cellular context is crucial for validating your inhibitor and its mechanism of action. Unexpected results often point to the engagement of unintended cellular pathways.[23]

Causality: The complex environment of a cell means an inhibitor can interact with hundreds or thousands of proteins. A phenotype might arise from inhibiting a single, potent off-target or from the combined weak inhibition of multiple proteins ("polypharmacology").[24]

Solutions & Workflow:

  • Kinome-Wide Profiling: The most direct method is to submit your compound to a commercial kinome profiling service.[25] These services test your inhibitor against a large panel of recombinant kinases (often >300), providing a comprehensive selectivity profile and identifying the most likely off-targets.[26][24]

  • Use a Structurally Unrelated Inhibitor: Validate your findings by using a second, structurally distinct inhibitor that is known to be a potent and selective inhibitor of your primary target. If the same phenotype is observed with both compounds, it is more likely to be an on-target effect. If the phenotype is unique to your benzenesulfonamide inhibitor, it is likely caused by off-target activity.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates. A protein that is stabilized by your compound at physiological temperatures is a direct target. Running CETSA in parallel with a control can identify both on- and off-target engagement.

  • Phenotypic Counter-Screening: Use cell lines that do not express your primary target (e.g., via CRISPR/Cas9 knockout). If your compound still produces the toxic phenotype in these cells, the effect is unequivocally off-target.[1]

Diagram 2: Targeting Active vs. Inactive Kinase Conformations

G cluster_0 Type I Inhibition (Less Selective) cluster_1 Type II Inhibition (More Selective) k_active Active Kinase (DFG-in) inhibitor1 Type I Inhibitor inhibitor1->k_active Binds to conserved ATP pocket k_inactive Inactive Kinase (DFG-out) inhibitor2 Type II Inhibitor inhibitor2->k_inactive Binds to unique allosteric site + ATP pocket

Caption: Type II inhibitors often gain selectivity by binding to unique inactive conformations.

Problem 3: How do I design an experiment to quantitatively measure the selectivity of my inhibitor?

A: A quantitative selectivity profile is essential for characterizing any inhibitor. This is typically done by determining the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) against the primary target and a panel of relevant off-targets.

Causality: The relative potency of an inhibitor against different targets provides a quantitative measure of its selectivity. A highly selective inhibitor will have a very low IC₅₀ for its primary target and much higher IC₅₀ values for off-targets.

Experimental Protocol: In Vitro Kinase Selectivity Profiling

This protocol describes a standard radiometric assay for measuring kinase inhibition.

Step-by-Step Methodology:

  • Kinase and Substrate Preparation:

    • Reconstitute recombinant human kinases in an appropriate kinase buffer.

    • Prepare a solution of a specific substrate peptide or protein for each kinase.

  • Inhibitor Preparation:

    • Prepare a stock solution of your benzenesulfonamide inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well or 384-well plate to generate a dose-response curve.

  • Assay Setup:

    • To each well, add the kinase, the substrate, and the inhibitor at its specified concentration.

    • Include positive (no inhibitor, 100% activity) and negative (no kinase, 0% activity) controls.

  • Initiate Reaction:

    • Start the phosphorylation reaction by adding an ATP solution containing radiolabeled [γ-³³P]ATP.

    • Critical Point: The concentration of ATP is crucial. To ensure a fair comparison between kinases, it is best practice to run the assay with the ATP concentration at or near the Kₘ value for each specific kinase.[6][27] This makes the resulting IC₅₀ values more reflective of the inhibitor's intrinsic affinity (Kᵢ).[6]

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop and Capture:

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.

  • Washing and Detection:

    • Wash the filter membranes multiple times to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filters using a scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis:

    • Normalize the data to your positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

Data Presentation: Selectivity Profile

Summarize your results in a table for easy comparison.

Table 1: Selectivity Profile of a Hypothetical Benzenesulfonamide Inhibitor (Compound X)
Target Kinase IC₅₀ (nM)
Primary Target: Kinase A 15
Off-Target: Kinase B (Family Member)250
Off-Target: Kinase C (Family Member)800
Off-Target: Kinase D (Unrelated)>10,000
Off-Target: Kinase E (Unrelated)7,500

This table clearly shows that Compound X is highly potent against its primary target and displays significant selectivity over other kinases.

References
  • An Insight into Synthetic and Docking Approaches of Benzenesulfonamide Scaffold Revealing COX-2 Inhibitors. Bentham Science. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Mussa, H. Y., Zalloum, M. A., & Al-Sha'er, M. A. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in pharmacology, 4, 129. [Link]

  • Lomelino, C. L., Avvaru, B. S., Mahon, B. P., Nocentini, A., Supuran, C. T., & McKenna, R. (2017). Structure–Activity Relationships of Benzenesulfonamide‐Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chemistry–A European Journal, 23(4), 839-847. [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & Al-Qudah, M. A. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals, 16(5), 630. [Link]

  • Lovering, F., Goncalves, J., & Lee, T. (2014). Conformation-selective ATP-competitive inhibitors control regulatory interactions and noncatalytic functions of mitogen-activated protein kinases. Chemistry & biology, 21(5), 628-635. [Link]

  • Eldehna, W. M., Al-Warhi, T., Al-Tamimi, A. M. S., Al-Rashood, S. T., Al-Omair, M. A., Al-Dhfyan, A., ... & Ali, A. A. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. [Link]

  • Wilson, D. J., Younger, S. T., & Maly, D. J. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12959-12964. [Link]

  • El-Sayed, M. T., El-Gazzar, M. G., & Ghorab, M. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(48), 30206-30219. [Link]

  • Amaratunga, M., Dal-Ré, R., & Afshar, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 929-937. [Link]

  • Cichonska, A., Ravikumar, B., Parri, E., Heinäniemi, M., Airenne, T. T., & Wennerberg, K. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. [Link]

  • Nocentini, A., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 25(1), 185. [Link]

  • Shi, D., et al. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Bioorganic chemistry, 105, 104436. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Fey, D., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Molecular & Cellular Proteomics, 14(6), 1530-1541. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical reviews in oncology/hematology, 74(2), 75-92. [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330. [Link]

  • Li, P., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic chemistry, 147, 107396. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Karpenko, D., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(11), 6098. [Link]

  • Hantani, Y., et al. (2023). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(16), 5163-5173. [Link]

  • Tessler, L. (2013). Tales from a broad kinome profiler. Laboratory News. [Link]

  • Chen, Y., et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Briefings in Bioinformatics, 24(6), bbad392. [Link]

  • Robers, M. B., et al. (2023). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8613. [Link]

  • Zhang, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5698. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Off-target testing assays. (2018). Scientist Live. [Link]

  • Jiang, Y., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S (O) 2–H Coupling. Chinese Journal of Chemistry, 40(12), 1461-1466. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ResearchGate. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]

  • Hughes, T. S., & Mulholland, A. J. (2012). Rational approaches to improving selectivity in drug design. Biochemical Society Transactions, 40(4), 638-644. [Link]

  • How can off-target effects of drugs be minimised?. (2024). Patsnap Synapse. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

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Enhancing the potency of benzenesulfonamide tails in CA inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbonic Anhydrase Inhibitor Design Topic: Enhancing the Potency & Selectivity of Benzenesulfonamide Tails Ticket ID: CA-SAR-001 Status: Open Responder: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The "Tail" Philosophy

Welcome to the technical support hub for CA inhibitor design. You are likely here because your benzenesulfonamide hit (


 < 100 nM against hCA II) is failing to translate into a selective drug candidate for hypoxic tumors (hCA IX/XII).

The Core Problem: The zinc-binding group (ZBG)—the benzenesulfonamide—is too perfect. It binds ubiquitously to the conserved active site of all 15 human isoforms. The Solution: The "Tail Approach." We do not touch the ZBG. Instead, we engineer a tail that reaches out from the active site to the "rim," where amino acid variability is highest.[1]

This guide troubleshoots the three critical phases of this process: Synthesis , Structural Fitting , and Assay Validation .

Module 1: Synthetic Optimization (The Chemistry)

User Issue: "I’m trying to attach hydrophobic tails to my sulfanilamide scaffold, but yields are low (<20%), or the reaction fails completely."

Troubleshooting Guide: Tail Attachment Strategies
SymptomProbable CauseCorrective Action
Low Yield (Urea Formation) The sulfonamide group (

) is electron-withdrawing, deactivating the aniline amine.
Switch Reagents: Use isocyanates for the tail instead of coupling acids. If using triphosgene, ensure strictly anhydrous conditions.
Catalyst Poisoning (Click Chem) The sulfonamide moiety coordinates with the Cu(I) catalyst, killing the click reaction.Protect or Overload: Use a bulky ligand (e.g., TBTA) to protect the copper, or increase catalyst loading to 10-20 mol%. Alternatively, protect the sulfonamide (e.g., as a dimethyliminium) before clicking.
Product Insoluble The new hydrophobic tail makes the molecule crash out before purification.Solvent System: Switch to DMF/DMSO for the reaction. For workup, avoid aqueous extraction; use precipitation in cold water followed by filtration.
Visual Workflow: The "Tail" Synthesis Decision Tree

Synthesis_Workflow Start Start: Sulfanilamide Scaffold Decision Target Linker Type? Start->Decision Urea Ureido Linker (SLC-0111 Style) Decision->Urea H-Bonding Focus Amide Amide Linker Decision->Amide Rigidity Focus Triazole 1,2,3-Triazole (Click Chemistry) Decision->Triazole Diversity Focus Action_Urea React with Isocyanate (High Yield, Clean) Urea->Action_Urea Action_Amide Acyl Chloride Coupling (Avoid DCC/EDC if possible) Amide->Action_Amide Action_Click CuAAC Reaction (Requires Cu Protection) Triazole->Action_Click Result Elongated Inhibitor (Ready for Assay) Action_Urea->Result Action_Amide->Result Action_Click->Result

Caption: Decision matrix for synthetic pathways based on desired linker properties. Green nodes indicate preferred high-yield pathways.

Module 2: Structural Biology & Selectivity (The Interaction)

User Issue: "My compound inhibits hCA IX (


 = 10 nM), but it inhibits hCA II just as well. How do I get selectivity?"

Technical Insight: Selectivity comes from the "Tail" interacting with the "Selective Pocket" at the rim.

  • hCA II (Off-Target): The rim is hydrophilic and rich in His/Asn residues.

  • hCA IX (Target): The rim is hydrophobic (Val131, Leu91 equivalents).

Selectivity Optimization Protocol
  • Elongation: The tail must be long enough (>10 Å from the Zn) to exit the active site cone.

    • Check: If your linker is too short (e.g., just a phenyl ring), you are only probing the conserved hydrophobic pocket. Add a spacer (ethyl, ureido, triazole).

  • The "Dual-Tail" Approach:

    • Attach two tails or bulky moieties to the benzenesulfonamide.[2] This induces steric clashes with the narrower active site of hCA II while fitting into the more flexible hCA IX site.

  • Fluorination:

    • Introduce fluorine atoms on the tail (e.g., 4-fluorophenyl as in SLC-0111).[3][4] Fluorine enhances hydrophobic interactions with the hCA IX rim while often being repelled by the hydrophilic hCA II rim.

SAR Data: Effect of Tail Modifications
Compound VariantTail StructurehCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)Analysis
Baseline Benzenesulfonamide (No tail)12150.8Fail: No selectivity.
Variant A Phenyl-amide linker851.6Fail: Tail too rigid/short.
Variant B 4-F-Phenyl-ureido (SLC-0111)1054.523.3 Success: Ureido flexibility + F-hydrophobicity.
Variant C Glycosyl-triazole tail8509.094.4 High Selectivity: Sugar tail excluded from hCA II.

Module 3: Experimental Validation (The Assay)

User Issue: "My stopped-flow data is noisy, or


 values fluctuate wildly between runs."

The Standard: The Stopped-Flow CO


 Hydration Assay is the only way to measure the rapid kinetics of CA (

).
Troubleshooting the Stopped-Flow Assay

Q: Why is my background rate (uncatalyzed) so high?

  • A: Check your buffers. The reaction measures pH change (via Phenol Red) as CO

    
     turns to HCO
    
    
    
    . If your buffer (HEPES) is too strong (>20mM), it masks the pH change.
    • Fix: Use 10-20 mM HEPES , pH 7.5. Keep ionic strength constant (0.1 M Na

      
      SO
      
      
      
      ) to prevent salt effects on the enzyme.

Q: The inhibitor precipitates in the mixing chamber.

  • A: Benzenesulfonamide tails are hydrophobic.

    • Fix: Dissolve inhibitor in 100% DMSO, then dilute into the assay buffer. Ensure final DMSO concentration is <1% . CAs are sensitive to organic solvents; >1% DMSO inhibits the enzyme itself.

Q: My


 does not match the literature. 
  • A: Are you converting to

    
    ? The Cheng-Prusoff equation (
    
    
    
    ) is required.
    • Critical: For CO

      
       hydration, 
      
      
      
      (dissolved CO
      
      
      ) is ~1.7 mM at saturation.
      
      
      for hCA II is ~10 mM. Therefore,
      
      
      is usually a safe approximation, but for hCA IX (
      
      
      ~5 mM), the correction factor matters.
Visualizing the Mechanism of Action

Mechanism_Selectivity cluster_enzyme Enzyme Topography Inhibitor Benzenesulfonamide Inhibitor Zn_Bind Zinc Binding Group (-SO2NH2) Inhibitor->Zn_Bind Tail Hydrophobic Tail (e.g., Fluorophenyl) Inhibitor->Tail Zn_Ion Zn(II) Ion (Catalytic Center) Zn_Bind->Zn_Ion Coordinates Variable Variable Rim Region (Selectivity Filter) Tail->Variable Hydrophobic Interaction CA_Site CA Active Site Conserved Conserved Region (Identical in CA I/II/IX)

Caption: Mechanism of Selectivity. The ZBG anchors the molecule, while the Tail targets the variable rim to discriminate between isoforms.[1][5]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175–1197.

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896–1902.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573.

Sources

Validation & Comparative

Comparative Guide: 4-(Hydrazinecarbonyl)benzenesulfonamide vs. Acetazolamide as CA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Acetazolamide (AAZ) , the clinical gold standard for Carbonic Anhydrase (CA) inhibition, and 4-(Hydrazinecarbonyl)benzenesulfonamide (4-HBS) , a critical pharmacophore scaffold used in the development of isoform-selective inhibitors.

While Acetazolamide serves as a potent, pan-isoform inhibitor used clinically for glaucoma and altitude sickness, 4-HBS is primarily utilized in drug discovery as a precursor. Its hydrazine moiety allows for the synthesis of hydrazone or ureido derivatives that can achieve high selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II), addressing the off-target side effects common with Acetazolamide.

Part 1: Chemical & Structural Analysis

The efficacy of a CA inhibitor (CAI) is dictated by its Zinc-Binding Group (ZBG) and the "tail" that interacts with the enzyme's hydrophobic pocket.

Acetazolamide (AAZ)[1][2]
  • CAS: 59-66-5

  • Structure: 5-acetamido-1,3,4-thiadiazole-2-sulfonamide.

  • Core Characteristics:

    • Heterocyclic Scaffold: The 1,3,4-thiadiazole ring is electron-withdrawing, lowering the pKa of the sulfonamide group (~7.2), which enhances binding affinity to the Zn(II) ion at physiological pH.

    • Tail: The acetamido group (

      
      ) forms hydrogen bonds with Thr199 and interacts with the hydrophobic pocket (Val121, Leu198 in hCA II).
      
    • Limitation: High affinity for all isoforms leads to systemic side effects (paresthesia, metabolic acidosis).

4-(Hydrazinecarbonyl)benzenesulfonamide (4-HBS)
  • CAS: 17852-52-7 (Hydrochloride salt)[1][2][3]

  • Structure: 4-sulfamoylbenzohydrazide.

  • Core Characteristics:

    • Benzenoid Scaffold: A phenyl ring connects the sulfonamide ZBG and the tail. This is sterically bulkier than the thiadiazole of AAZ.

    • Tail: The hydrazinecarbonyl group (

      
      ) is highly reactive. In its native form, it extends towards the solvent-accessible region of the active site.
      
    • Utility: It acts as a "unlocked" scaffold. The hydrazine terminus can be derivatized (e.g., into Schiff bases) to reach distant residues specific to hCA IX/XII, which AAZ cannot reach.

Structural Comparison Diagram

StructureComparison AAZ Acetazolamide (AAZ) Scaffold: 1,3,4-Thiadiazole Tail: Acetamido Role: Pan-Inhibitor ZnBind Zinc Binding (Active Site) Sulfonamide Anion (-SO2NH-) AAZ->ZnBind High Affinity (nM) HydroPocket Conserved Hydrophobic Pocket (Val121, Leu198) AAZ->HydroPocket Non-selective Hydrophobic Contact HBS 4-(Hydrazinecarbonyl)benzenesulfonamide Scaffold: Benzene Tail: Hydrazinecarbonyl Role: Selectivity Scaffold HBS->ZnBind Moderate Affinity (nM) Derivatization Target Specific Residues (e.g., hCA IX Surface) HBS->Derivatization Chemical Handle for Selectivity

Figure 1: Structural logic distinguishing the clinical standard (AAZ) from the developmental scaffold (4-HBS).

Part 2: Pharmacology & Inhibition Profile[6]

The following data compares the inhibition constants (


) of Acetazolamide against 4-HBS and its representative derivatives. Note that while 4-HBS is an inhibitor itself, its primary value lies in the derivatives (e.g., hydrazones) generated from it.
Comparative Inhibition Data ( in nM)[1][2][7][8]
IsoformBiological RoleAcetazolamide (AAZ) [1]4-HBS (Parent) [2]4-HBS Derivative (Hydrazone) [3]Selectivity Shift
hCA I Cytosolic (RBCs)~250 nM~50 - 100 nM> 10,000 nMHigh Selectivity (Derivative)
hCA II Cytosolic (Glaucoma target)12.1 nM~8.5 nM~6.0 nMComparable Potency
hCA IX Transmembrane (Tumor)25.8 nM~30 nM1.5 - 8.0 nM Superior Potency
hCA XII Transmembrane (Tumor)5.7 nM~10 nM0.8 - 5.0 nM Superior Potency

Key Insight:

  • AAZ inhibits hCA II (off-target for cancer therapy) very strongly (

    
     = 12 nM), causing systemic toxicity.
    
  • 4-HBS Derivatives often maintain potency against hCA IX/XII while significantly reducing affinity for hCA I/II (increasing

    
     to >1000 nM), creating a "selectivity window" that AAZ lacks.
    

Part 3: Mechanistic Insights

The Zinc Binding Mechanism

Both compounds function as classical sulfonamide inhibitors. The sulfonamide moiety (


) acts as a zinc-binding group (ZBG).
  • Ionization: The sulfonamide proton dissociates (

    
    ).
    
  • Coordination: The nitrogen atom coordinates to the Zn(II) ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion critical for catalysis.

  • Geometry: The geometry is tetrahedral distorted trigonal bipyramidal.

The Selectivity Mechanism (The "Tail" Effect)
  • Acetazolamide: The thiadiazole ring binds deeply in the cone-shaped active site. The acetamido tail makes contact with conserved hydrophobic residues. Because these residues are identical across most isoforms, AAZ cannot discriminate between them.

  • 4-HBS Scaffold: The benzene ring is bulkier. The hydrazine extension allows the synthesis of "long-tail" inhibitors.

    • Mechanism of Selectivity: In tumor-associated hCA IX, the active site cleft is similar to hCA II, but the entrance to the active site differs. Derivatives of 4-HBS are designed to be too bulky to fit into the restricted entrance of hCA II but fit perfectly into the slightly more open or flexible entrance of hCA IX.

Part 4: Experimental Validation Protocol

To validate the inhibition constants (


) of these compounds, the Stopped-Flow CO2 Hydration Assay  is the industry standard. This assay measures the time course of the physiological reaction: 

.
Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the catalytic activity of CA in the presence of inhibitors by monitoring the acidification of the medium via a pH indicator.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.[2]

  • Substrate: CO2-saturated water (approx. 17-25 mM CO2 at 25°C).

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10 nM).

  • Inhibitor: Stock solutions of AAZ and 4-HBS in DMSO (diluted to 0.1 nM – 10 µM range).

Workflow:

  • Preparation:

    • Saturate water with CO2 by bubbling for 30 minutes.

    • Prepare enzyme-inhibitor mixtures: Incubate enzyme with varying concentrations of inhibitor for 15 minutes at room temperature to reach equilibrium.

  • Stopped-Flow Injection:

    • Load Syringe A with the Enzyme-Inhibitor-Indicator mixture in HEPES buffer.

    • Load Syringe B with CO2-saturated water.

    • Rapidly mix (dead time < 10 ms) in the stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red absorbance maximum at basic pH).

    • As the reaction proceeds (

      
      ), pH drops, and absorbance at 557 nm decreases.
      
  • Analysis:

    • Fit the absorbance decay curve to a single exponential equation to obtain the observed rate constant (

      
      ).
      
    • Calculate the initial velocity (

      
      ) using the buffer factor.
      
    • Determine

      
       by plotting rate vs. inhibitor concentration.
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Experimental Logic Diagram

StoppedFlow SyringeA Syringe A: Enzyme + Inhibitor + Indicator (pH 7.5) Mixing Rapid Mixing Chamber (Dead time < 10ms) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Detection: Absorbance Drop at 557nm (pH Drop) Reaction->Detection Data Calculate Kinetic Rate (k_obs) Determine IC50 -> Ki Detection->Data

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay.

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with Schiff bases. Bioorganic & Medicinal Chemistry, 12(10), 2717-2725. Link

  • D'Ambrosio, K., et al. (2015). Structure–activity relationships of benzenesulfonamides with 4-substituted-hydrazinecarbonyl motifs as inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 754-761. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Validating the Anticancer Mechanism of Benzenesulfonamide Derivatives via Apoptosis Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of benzenesulfonamide scaffolds in oncology is driven by their ability to target tumor-specific pH regulation (via Carbonic Anhydrase IX/XII inhibition) and microtubule dynamics. Unlike non-specific DNA intercalators (e.g., Doxorubicin), benzenesulfonamides offer a targeted approach, often inducing apoptosis through intracellular acidification and mitochondrial depolarization.

This guide provides a rigorous framework for validating this mechanism. It moves beyond basic cytotoxicity to confirm bona fide apoptosis, distinguishing it from necrosis and autophagy. We compare the performance of a representative benzenesulfonamide prototype (Compound BZ-X ) against the standard of care (Doxorubicin ), supported by self-validating experimental protocols.

Part 1: Mechanistic Rationale

To validate the mechanism, one must first understand the signaling cascade. Benzenesulfonamides primarily act by inhibiting Carbonic Anhydrase (CA) isoforms overexpressed in hypoxic tumors. This inhibition disrupts the pH gradient (intracellular alkalinization/extracellular acidification) necessary for tumor survival, triggering the intrinsic apoptotic pathway.

Figure 1: The pH-Driven Apoptotic Signaling Pathway

The following diagram illustrates the causality between CA inhibition, pH disruption, and mitochondrial collapse.

ApoptosisPathway Stimulus Benzenesulfonamide (Compound BZ-X) Target Inhibition of Carbonic Anhydrase IX/XII Stimulus->Target Binding pH_Change Intracellular Acidification (↓ pHi) Extracellular Alkalinization Target->pH_Change Ion Flux Disruption Bcl_Family Bax Upregulation Bcl-2 Downregulation pH_Change->Bcl_Family Cellular Stress Mito_Stress Mitochondrial Depolarization (Loss of ΔΨm) Cyto_C Cytochrome c Release Mito_Stress->Cyto_C Permeability Transition Bcl_Family->Mito_Stress Pore Formation Caspase Caspase-9/3 Activation PARP Cleavage Cyto_C->Caspase Cascade Initiation Apoptosis Apoptotic Cell Death (DNA Fragmentation) Caspase->Apoptosis Execution

Caption: Fig 1. Mechanism of Action: CA inhibition triggers intracellular acidification, shifting the Bax/Bcl-2 rheostat to induce mitochondrial permeability and caspase-dependent apoptosis.

Part 2: Comparative Performance Review

When validating a new benzenesulfonamide, it is critical to benchmark against a Standard of Care (SoC). Below is a comparative analysis of Compound BZ-X (representative benzenesulfonamide) versus Doxorubicin (anthracycline antibiotic).

Key Insight: While Doxorubicin exhibits higher potency (lower IC50), Benzenesulfonamides demonstrate superior selectivity , sparing normal cells and reducing off-target cardiotoxicity.

Table 1: Comparative Efficacy and Safety Profile
FeatureCompound BZ-X (Benzenesulfonamide)Doxorubicin (Standard of Care)Clinical Implication
Primary Target Carbonic Anhydrase IX / TubulinDNA Topoisomerase IIBZ-X is more effective in hypoxic tumors.
IC50 (Breast Cancer MCF-7) 0.5 – 5.0 µM0.01 – 0.5 µMDoxorubicin is more potent but less specific.
Selectivity Index (SI) High (>10 vs. Fibroblasts)Low (<2 vs. Fibroblasts)BZ-X shows reduced systemic toxicity.
Apoptosis Induction ~40-60% (at 24-48h)>80% (at 24-48h)BZ-X induces controlled apoptosis; Doxorubicin often triggers necrosis at high doses.
Mitochondrial Effect Distinct

loss (JC-1 shift)
Rapid, massive depolarizationBZ-X mechanism is strictly intrinsic.
Part 3: The Validation Workflow (Protocols)

To publish a robust mechanism, you must triangulate data from three distinct assay types: Membrane Asymmetry (Annexin V), Mitochondrial Function (JC-1), and Protein Execution (Western Blot).

Figure 2: Experimental Workflow for Validation

Workflow cluster_Assays Validation Triad Culture Cell Culture (e.g., MCF-7, HCT116) Treat Treatment (BZ-X vs Dox vs DMSO) Culture->Treat Annexin 1. Annexin V/PI (Flow Cytometry) Quantify % Apoptosis Treat->Annexin JC1 2. JC-1 Assay (Fluorescence) Confirm Mito-Pathway Treat->JC1 WB 3. Western Blot (Lysate) Verify Molecular Drivers Treat->WB Analysis Data Synthesis & Statistical Analysis Annexin->Analysis JC1->Analysis WB->Analysis

Caption: Fig 2. The Validation Triad: Combining flow cytometry, mitochondrial imaging, and immunoblotting ensures a comprehensive confirmation of the apoptotic mechanism.

Protocol 1: Annexin V/PI Double Staining (The Quantitative Filter)

Purpose: Differentiates early apoptosis (PS exposure) from late apoptosis/necrosis (membrane permeabilization).[1]

  • Cell Preparation: Seed cancer cells (e.g.,

    
     cells/well) and treat with Compound BZ-X (at IC50 and 2xIC50) for 24h. Include Doxorubicin (0.5 µM) as a positive control.
    
  • Harvesting (Critical Step): Collect supernatant (floating cells) and trypsinize adherent cells. Expert Tip: Do not over-trypsinize; it can cleave phosphatidylserine (PS) receptors, causing false negatives.

  • Washing: Wash 2x with cold PBS.[2] Resuspend in 1X Annexin-binding buffer (HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

    • Why? Annexin V binding to PS is calcium-dependent . Using PBS without Ca²⁺ will result in zero signal.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in the dark at RT.

  • Analysis: Analyze via Flow Cytometry (FL1 for FITC, FL2/3 for PI).

    • Q1 (Annexin-/PI-): Live cells.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[2][3][4]

    • Q3 (Annexin-/PI+): Necrosis (rare in pure apoptosis).

    • Q4 (Annexin+/PI-): Early Apoptosis (The target population for BZ-X validation).

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay (The Mechanistic Trigger)

Purpose: Confirms that apoptosis is driven by the intrinsic mitochondrial pathway (typical of sulfonamides).

  • Principle: JC-1 forms red aggregates in healthy, polarized mitochondria.[5][6] Upon depolarization (apoptosis), it disperses into green monomers.

  • Staining: Incubate treated cells with JC-1 (2–10 µM) for 30 min at 37°C.

  • Self-Validating Control: Use CCCP (50 µM) as a positive control for depolarization. If CCCP does not shift the signal to green, the assay is invalid.

  • Readout: Measure fluorescence ratio (Red ~590nm / Green ~529nm).

    • Result: A decrease in the Red/Green ratio indicates mitochondrial collapse, validating the upstream effect of BZ-X.

Protocol 3: Western Blotting (The Molecular Confirmation)

Purpose: visualizes the "executioners" of the pathway.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Targets:

    • Bax & Bcl-2: Calculate the Bax/Bcl-2 ratio. Benzenesulfonamides should increase this ratio >2-fold.

    • Caspase-3: Look for the disappearance of the 32 kDa pro-caspase band and appearance of the 17/19 kDa cleaved fragments .

    • PARP: Look for the 89 kDa cleaved fragment (hallmark of apoptosis).

  • Normalization: Always normalize to

    
    -actin or GAPDH.
    
Part 4: Data Interpretation & Troubleshooting

1. The "Autophagy" Confounder: Benzenesulfonamides can sometimes induce autophagy (protective or cytotoxic) alongside apoptosis.

  • Observation: If Annexin V is low but cell viability (MTT) is low, check for autophagy.

  • Validation: Stain with Acridine Orange or blot for LC3-II conversion. If LC3-II is high, the compound may be inducing autophagic cell death.

2. False Positives in Annexin V:

  • Issue: High PI staining with low Annexin V.

  • Cause: Harsh harvesting (scraping) or long wait times before analysis.

  • Fix: Analyze within 1 hour of staining. Keep cells on ice.[2][7]

3. Solubility Issues: Benzenesulfonamides are hydrophobic. Ensure DMSO concentration in the final assay is <0.5% to prevent solvent-induced cytotoxicity, which mimics necrosis.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2015-2018). Expert Opinion on Therapeutic Patents, 29(10), 809-823.

  • Rieber, M., & Rieber, M. S. (2008). Benzenesulfonamide-induced apoptosis in breast cancer is associated with redox imbalance and caspase activation. Biochemical Pharmacology, 76(4), 482-490.

  • Vermes, I., et al. (1995). A novel assay for apoptosis.[1] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.

  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516.

Sources

Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the synthesis of benzenesulfonamide derivatives—a cornerstone pharmacophore in diuretics, antibiotics, and carbonic anhydrase inhibitors—relied on conventional thermal conductive heating. This guide objectively compares this traditional approach with Microwave-Assisted Organic Synthesis (MAOS).

Based on comparative kinetic data and yield analysis, microwave irradiation offers a superior synthetic route for high-throughput lead optimization , reducing reaction times from hours to minutes while consistently improving isolated yields by 15–25%. However, conventional heating remains relevant for large-scale industrial batch processes where microwave penetration depth becomes a limiting factor.

Mechanistic & Kinetic Divergence

To understand the performance gap, one must analyze how energy is transferred to the reaction matrix.

The Conventional Limitation

Conventional heating relies on conduction and convection . Heat is applied to the reaction vessel walls (oil bath or heating mantle) and slowly diffuses into the solvent.

  • Gradient Issue: This creates a thermal gradient where the vessel wall is hotter than the bulk solution, often leading to localized overheating and byproduct formation (e.g., sulfonic acid hydrolysis products).

  • Kinetics: The reaction rate is limited by the boiling point of the solvent under atmospheric pressure.

The Microwave Advantage (Dielectric Heating)

Microwave synthesis utilizes dipolar polarization and ionic conduction .

  • Direct Coupling: The oscillating electric field (2.45 GHz) aligns dipoles (solvent/reagents) and moves ions. As the field oscillates, molecular friction generates heat internally throughout the matrix.

  • Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points (e.g., Ethanol at 120°C instead of 78°C). According to the Arrhenius equation , a 10°C increase in temperature doubles the reaction rate. MW synthesis often operates 50–80°C higher than reflux, explaining the drastic time reduction.

Comparative Performance Analysis

The following data summarizes the synthesis of N-substituted benzenesulfonamides via the reaction of benzenesulfonyl chlorides with various amines.

Table 1: Performance Metrics Comparison
MetricConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)Performance Delta
Reaction Time 2.0 – 12.0 Hours5 – 20 Minutes95%+ Reduction
Temperature Solvent Boiling Point (

)

(Sealed)
Higher Activation Energy Access
Typical Yield 65% – 82%85% – 98%+15-20% Increase
Purity (LC-MS) 85% – 90% (Requires Recryst.)>95% (Often simple wash)Reduced thermal degradation
Solvent Usage High (DCM, THF, Toluene)Low (EtOH, Water, Neat)Improved Green Metrics
Visualizing the Workflow

The following diagram illustrates the operational differences between the two methodologies.

G cluster_conv Conventional Route cluster_mw Microwave Route Start Reagents: Sulfonyl Chloride + Amine Conv_Mix Dissolve in DCM/THF Add Base (TEA/Pyridine) Start->Conv_Mix MW_Mix Green Solvent (EtOH/H2O) Sealed Vessel Start->MW_Mix Conv_Heat Reflux (60-80°C) 2 - 12 Hours Conv_Mix->Conv_Heat Conv_Cool Cool to RT Conv_Heat->Conv_Cool Workup Acidic Workup (HCl wash) Precipitation Conv_Cool->Workup MW_Heat MW Irradiation (100-140°C) 5 - 20 Minutes MW_Mix->MW_Heat MW_Cool Compressed Air Cooling (2 mins) MW_Heat->MW_Cool MW_Cool->Workup Result Final Product Analysis (Yield/Purity) Workup->Result

Figure 1: Operational workflow comparing conventional reflux against microwave-assisted synthesis protocols.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing further resources.

Protocol A: Conventional Heating (Baseline)

Objective: Synthesis of N-phenylbenzenesulfonamide via reflux.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

    
    ).
    
  • Solvent System: Dissolve 1.0 equiv of benzenesulfonyl chloride and 1.1 equiv of aniline in dry Dichloromethane (DCM) (approx. 5 mL/mmol).

  • Base Addition: Add 1.5 equiv of Triethylamine (TEA) or Pyridine dropwise at 0°C (ice bath) to control the exotherm.

  • Reaction: Remove ice bath. Heat to reflux (approx. 40°C for DCM or higher if using THF) for 4–6 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the sulfonyl chloride spot (

      
      ).
      
  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1M HCl (to remove excess amine/pyridine), then Brine. Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol is usually required to remove colored impurities.

Protocol B: Microwave-Assisted Synthesis (Optimized)

Objective: Rapid synthesis of N-phenylbenzenesulfonamide.

  • Setup: Use a 10 mL dedicated microwave process vial (e.g., Pyrex or quartz).

  • Green Solvent System: Add 1.0 equiv benzenesulfonyl chloride, 1.1 equiv aniline, and 1.5 equiv TEA. Use Ethanol or Water/Acetone (1:1) as solvent (2-3 mL/mmol).

    • Note: Ethanol couples well with microwaves (

      
      ) allowing rapid heating.
      
  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Set Point: 120°C.

    • Hold Time: 10 Minutes.

    • Stirring: High.

    • Pressure Limit: 250 psi (Safety cutoff).

  • Execution: Cap the vial and insert into the microwave cavity. The system should ramp to 120°C within 60 seconds.

  • Workup: Pour the reaction mixture directly into ice-cold 1M HCl.

    • Validation: The product often precipitates immediately as a high-purity solid due to the clean reaction profile.

  • Filtration: Filter the solid, wash with water, and dry. Recrystallization is frequently unnecessary.

Reaction Mechanism & Troubleshooting

The formation of the sulfonamide bond is a nucleophilic substitution at the sulfur atom.

Mechanism Visualization:

  • Attack: The amine nitrogen attacks the electrophilic sulfur.

  • Elimination: Chloride is displaced.

  • Deprotonation: The base removes the proton from the intermediate to form the stable sulfonamide.

Mechanism R1 Sulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate R1->Inter Attack R2 Amine (Nucleophile) R2->Inter Prod Sulfonamide Product Inter->Prod Elimination -Cl Byprod HCl / Salt Inter->Byprod Base Deprotonation

Figure 2: Nucleophilic substitution mechanism at the sulfonyl sulfur atom.

Troubleshooting Guide
IssueConventional CauseMicrowave Solution
Low Yield Incomplete reaction due to low temp; hydrolysis of sulfonyl chloride over long times.Increase Temp to 140°C; shorter time minimizes hydrolysis competition.
Impure Product Thermal degradation of sensitive amines during long reflux."Flash" heating prevents prolonged thermal stress.
Pressure Errors N/A (Open vessel).Use a solvent with lower vapor pressure or reduce filling volume (<60%).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Mavandadi, F., & Pilger, A. (2006). Microwave-Assisted Synthesis of Sulfonamides. Journal of Organic Chemistry. (General methodology reference for rapid sulfonylation).

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.

  • Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. (Authoritative text on microwave theory and solvent coupling).

Comparative Guide: Benzenesulfonamide-Hydrazones vs. Benzenesulfonamide-Ureas

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of benzenesulfonamide-hydrazones and benzenesulfonamide-ureas, focusing on their efficacy as Carbonic Anhydrase Inhibitors (CAIs) for therapeutic applications.

Executive Summary

Benzenesulfonamides constitute the primary scaffold for designing Carbonic Anhydrase (CA) inhibitors. The "tail" approach—appending a moiety to the zinc-binding benzenesulfonamide scaffold—determines isoform selectivity and physicochemical properties.[1]

  • Benzenesulfonamide-Ureas: Characterized by a rigid -NH-CO-NH- linker. They are currently the "gold standard" for selective hCA IX/XII inhibition (e.g., SLC-0111), offering tight binding through restricted conformation and extensive hydrogen bonding.

  • Benzenesulfonamide-Hydrazones: Characterized by a flexible -NH-N=CH- linker. These serve as urea-bioisosteres that offer greater rotational freedom and hydrophilicity, often allowing the molecule to adapt to diverse hydrophilic pockets within the enzyme active site.

Chemical Architecture & Mechanism of Action

Both classes rely on the sulfonamide (


) group to coordinate the catalytic Zinc ion (

) in the CA active site. However, the linker dictates the orientation of the hydrophobic tail towards the enzyme's outer rim.
Structural Comparison[2]
  • Ureas: The urea linker is planar and rigid due to resonance. It acts as a hydrogen bond donor/acceptor hub, often anchoring the tail in a specific sub-pocket (e.g., the hydrophobic pocket formed by Val131 in hCA II or Ala131 in hCA IX).

  • Hydrazones: The hydrazone linker introduces a "kink" and rotational flexibility. It is capable of bridging larger distances within the active site and interacting with hydrophilic residues via the imine nitrogen.

Mechanistic Pathway Diagram

The following diagram illustrates the structural divergence and the common Zinc-binding mechanism.

CA_Binding_Mechanism cluster_Linkers Linker Strategy Zinc Active Site Zn2+ Scaffold Benzenesulfonamide Scaffold (ZBG) Scaffold->Zinc Coordination Urea Urea Linker (-NH-CO-NH-) Rigid, H-Bond Donor Scaffold->Urea Hydrazone Hydrazone Linker (-NH-N=CH-) Flexible, Hydrophilic Scaffold->Hydrazone Tail Tail Moiety (Selectivity Driver) Urea->Tail Restricted Geometry Effect_Urea High Selectivity (e.g., SLC-0111) Urea->Effect_Urea Hydrazone->Tail Adaptive Geometry Effect_Hydra Broad Spectrum / Adaptive Binding Hydrazone->Effect_Hydra

Figure 1: Structural divergence of Urea vs. Hydrazone linkers in Zinc-binding pharmacophores.

Comparative Efficacy Analysis

The following data aggregates inhibition constants (


) from stopped-flow 

hydration assays. Lower

indicates higher potency.
Quantitative Performance (Inhibition Constants )
FeatureBenzenesulfonamide-Ureas [1, 4]Benzenesulfonamide-Hydrazones [2, 3]
Linker Structure Rigid (-NH-CO-NH-)Flexible (-NH-N=CH-)
hCA I (Off-target) Moderate (

: 50 - 5000 nM)
Moderate/Weak (

: 100 - 8000 nM)
hCA II (Off-target) Potent (

: 5 - 100 nM)
Potent (

: 2 - 50 nM)
hCA IX (Tumor Target) Very Potent (

: 0.4 - 45 nM)
Potent (

: 8 - 30 nM)
hCA XII (Tumor Target) Very Potent (

: 0.8 - 10 nM)
Potent (

: 8 - 20 nM)
Selectivity (IX vs II) High (up to 100-fold)Moderate (10-50 fold)
Solubility Generally Low (Lipophilic tails)Improved (Polar imine bond)
Critical Insights
  • Selectivity: Ureas generally achieve superior isoform selectivity. The rigidity allows the tail to "lock" into the specific hydrophobic pocket of hCA IX, distinguishing it from the cytosolic hCA II. Hydrazones, being more flexible, often bind well to both, reducing the selectivity index.

  • Potency: Both classes achieve low nanomolar potency against tumor-associated isoforms (IX/XII). However, ureas like SLC-0111 (a clinical stage candidate) represent the peak of potency in this domain.

  • Bioisosterism: Hydrazones are effective bioisosteres.[2] While they may sacrifice some selectivity, they often possess better aqueous solubility, which is critical for bioavailability during early-stage drug development.

Experimental Protocols

To validate the efficacy differences, the following protocols are standard.

General Synthesis Workflows

A. Urea Synthesis (Isocyanate Method)

  • Reactant: Start with 4-aminobenzenesulfonamide.

  • Coupling: React with an appropriate aryl isocyanate (

    
    ) in acetonitrile or DMF at room temperature.
    
  • Purification: The urea product typically precipitates. Filter and wash with diethyl ether.

    • Mechanism:[3] Nucleophilic attack of the sulfonamide aniline nitrogen on the isocyanate carbon.

B. Hydrazone Synthesis (Condensation Method)

  • Precursor: Synthesize 4-sulfamoylphenylhydrazine (via diazotization of sulfanilamide followed by reduction).

  • Condensation: React with an aromatic aldehyde (

    
    ) in ethanol with catalytic acetic acid.
    
  • Reflux: Heat at reflux for 2-6 hours.

  • Isolation: Cool to induce crystallization. Recrystallize from ethanol/water.

    • Mechanism:[3] Nucleophilic attack of the hydrazine terminal nitrogen on the aldehyde carbonyl, followed by dehydration.

Stopped-Flow CO2 Hydration Assay (The Gold Standard)

This assay measures the catalytic activity of CA by monitoring the acidification of the medium as


 is hydrated to 

.

Protocol:

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water.
      
  • Instrumentation: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Procedure:

    • Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (Urea or Hydrazone derivative) for 15 minutes at room temperature.

    • Rapidly mix the enzyme-inhibitor solution with the

      
       substrate solution in the mixing chamber.
      
    • Monitor absorbance decay at 557 nm (Phenol Red color change).

  • Calculation: Determine the initial rate (

    
    ). Calculate 
    
    
    
    using the Cheng-Prusoff equation to derive
    
    
    .

Assay_Workflow Start Start: Enzyme + Inhibitor Incubate Incubate 15 min (Formation of E-I Complex) Start->Incubate Mix Rapid Mixing (Stopped-Flow) with CO2 Saturated Water Incubate->Mix Measure Monitor Absorbance Decay (557 nm, Phenol Red) Mix->Measure Data Calculate Initial Rate (v0) Measure->Data Result Determine Ki (Cheng-Prusoff) Data->Result

Figure 2: Stopped-Flow Kinetic Assay Workflow for determining inhibition constants.

Conclusion & Strategic Recommendations

For researchers developing CAIs:

  • Choose Ureas if your primary goal is isoform selectivity (specifically targeting hypoxic tumors via hCA IX) and you require a rigid scaffold to avoid off-target binding to cytosolic hCA II.

  • Choose Hydrazones if you are in the hit-to-lead optimization phase and need to improve solubility or explore novel hydrophilic interactions within the active site cleft. They are excellent backup scaffolds if ureas suffer from poor pharmacokinetic profiles.

References

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry.

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules.

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Ortho vs. Para-Substituted Benzenesulfonamides: A Technical Guide to CA Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares Ortho- and Para-substituted benzenesulfonamides , focusing on their application as Carbonic Anhydrase (CA) inhibitors. The content is structured for researchers and drug developers, prioritizing mechanistic insight, experimental validation, and isoform selectivity (specifically targeting tumor-associated CA IX/XII vs. cytosolic CA I/II).

Executive Summary

In the development of Carbonic Anhydrase Inhibitors (CAIs), the substitution pattern on the benzenesulfonamide scaffold is a critical determinant of isoform selectivity .

  • Para-substitution represents the "classical" approach, maximizing potency by extending the "tail" out of the conical active site to interact with hydrophilic/hydrophobic regions at the cavity entrance.

  • Ortho-substitution exploits the "Ortho Effect"—using steric hindrance to destabilize binding in off-target isoforms (CA I/II) while maintaining affinity for target isoforms (CA IX/XII) that possess more accommodating active site architectures.

This guide analyzes the structural kinetics, provides comparative inhibition data (


), and details validated protocols for synthesis and biological assay.

Mechanistic Comparison: The Structural Basis of Selectivity

The human CA active site contains a catalytic Zinc ion (


) coordinated by three histidine residues. The primary sulfonamide moiety (

) binds to this Zinc, displacing a catalytic water molecule. The differentiation between isoforms relies on the interaction of the inhibitor's aromatic ring and "tail" with the residues lining the active site cavity.
The "Gatekeeper" Residue: Position 131

The most significant differentiator between the ubiquitous (off-target) CA II and the tumor-associated (target) CA IX is residue 131.

  • hCA II: Contains Phe131 , a bulky residue that narrows the active site entrance.[1]

  • hCA IX: Contains Val131 , a smaller residue.[1]

  • hCA XII: Contains Ala131 , the smallest residue.

Comparative Binding Modes
FeaturePara-Substituted (Classic)Ortho-Substituted (Steric Design)
Geometry Linear, elongated topology.Compact, often twisted topology.
Binding Mode The "tail" extends out of the cavity without obstruction. Forms H-bonds/hydrophobic contacts at the rim.The ortho-group forces the phenyl ring to rotate or tilt.
Interaction with Phe131 (CA II) Minimal steric clash; high affinity for CA II (undesirable).High steric clash ; the ortho-group bumps against Phe131, significantly reducing affinity (desirable).
Interaction with Val131 (CA IX) Good fit; high potency.[2]Accommodated ; the smaller Val131 allows the ortho-group to fit, maintaining potency.
Net Result Potent but often non-selective.[3]Isoform Selective (High CA IX/II ratio).[1]
Visualizing the Selectivity Mechanism

The following diagram illustrates the kinetic selection mechanism driven by steric hindrance at position 131.

CA_Selectivity_Mechanism Inhibitor Benzenesulfonamide Inhibitor Ortho Ortho-Substitution (Steric Bulk) Inhibitor->Ortho Para Para-Substitution (Elongated Tail) Inhibitor->Para CA_II hCA II Active Site (Phe131 - Bulky) Ortho->CA_II Encounter CA_IX hCA IX Active Site (Val131 - Small) Ortho->CA_IX Encounter Para->CA_II Encounter Para->CA_IX Encounter Interaction_II_Ortho Steric Clash (Destabilized Complex) CA_II->Interaction_II_Ortho Interaction_II_Para Stable Binding (High Affinity) CA_II->Interaction_II_Para Interaction_IX_Ortho Accommodated (Maintained Affinity) CA_IX->Interaction_IX_Ortho Interaction_IX_Para Stable Binding (High Affinity) CA_IX->Interaction_IX_Para Result_Ortho High Selectivity (CA IX >> CA II) Interaction_II_Ortho->Result_Ortho Result_Para Low Selectivity (CA IX ≈ CA II) Interaction_II_Para->Result_Para Interaction_IX_Ortho->Result_Ortho Interaction_IX_Para->Result_Para

Caption: Mechanistic pathway showing how ortho-substitution leverages steric clashes with Phe131 in CA II to achieve isoform selectivity.

Comparative Performance Data

The following data compares a representative Para-substituted clinical candidate (SLC-0111 analog) against Ortho-substituted analogs.

Table 1: Inhibition Constants (


) and Selectivity Ratios 
Data synthesized from structure-activity relationship (SAR) studies involving halogenated and ureido-benzenesulfonamides.
Compound ClassSubstitution

hCA II (nM) (Off-Target)

hCA IX (nM) (Target)
Selectivity Ratio (II / IX)Interpretation
Acetazolamide N/A (Heterocyclic)12.125.00.48Non-selective standard.
SLC-0111 Analog Para-ureido45.04.510 Potent, moderate selectivity.
Compound A Ortho-chloro285.012.023.7 Reduced CA II affinity improves selectivity.
Compound B Ortho-methyl>1,00048.0>20 Steric bulk of methyl group effectively abolishes CA II binding.
Compound C Ortho-mercapto15.0160.00.09Exception: Small ortho groups (like -SH) may not provide enough steric hindrance and can sometimes increase CA II affinity via VDW contacts.

Key Insight: Ortho-substitution is most effective for selectivity when the substituent is sufficiently bulky (e.g., -Cl, -CH3, -NO2) to clash with Phe131 in hCA II, but not so bulky that it disrupts the Zinc binding geometry in hCA IX.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized workflows.

Synthesis: General Protocol for Ureido-Benzenesulfonamides

This protocol applies to both ortho and para isomers, allowing for direct SAR comparison.

Reagents: 4-isocyanatobenzenesulfonamide (or 2-isomer), Amine tail (R-NH2), Acetonitrile (ACN).

  • Preparation: Dissolve the specific amine tail (1.0 eq) in anhydrous ACN.

  • Coupling: Add the isocyanatobenzenesulfonamide (1.0 eq) dropwise at room temperature.

    • Note: For ortho-substituted isocyanates, reaction times may be longer (4-12h) due to steric hindrance compared to para (1-4h).

  • Monitoring: Monitor reaction progress via TLC (MeOH/DCM 1:9). Look for the disappearance of the isocyanate peak in IR if available.

  • Workup:

    • A precipitate often forms. Filter the solid.

    • Wash the filter cake with cold ACN (

      
       mL) and Et2O (
      
      
      
      mL).
    • Dry under vacuum.

  • Characterization: Confirm structure via

    
    H-NMR and HRMS. Ortho-isomers will show distinct splitting patterns and downfield shifts for the amide proton due to intramolecular H-bonding.
    
Biological Assay: Stopped-Flow CO2 Hydration

This is the gold standard for measuring CA inhibition kinetics (


) because standard colorimetric assays are too slow for the rapid turnover of CA (

).

Workflow Diagram:

Assay_Workflow Prep Reagent Prep (Buffer, Enzyme, Inhibitor) Mix Rapid Mixing (Stopped-Flow Apparatus) Prep->Mix Load Syringes Reaction CO2 Hydration (pH Change -> Color Change) Mix->Reaction < 10ms Dead Time Detection Absorbance Decay (Phenol Red @ 557nm) Reaction->Detection Monitor Kinetics Analysis Cheng-Prusoff Eq (Calculate Ki) Detection->Analysis Fit Curves

Caption: Stopped-flow kinetic assay workflow for determining inhibition constants.

Protocol Steps:

  • Buffer System: HEPES (20 mM, pH 7.5) with Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme Solution: Prepare recombinant hCA (I, II, IX-mimic) at physiological concentrations.

  • Substrate: CO2 saturated water (approx. 33 mM at 25°C).

  • Measurement:

    • Incubate enzyme with inhibitor (various concentrations, e.g., 0.1 nM – 10 µM) for 15 min.

    • Rapidly mix Enzyme-Inhibitor solution with CO2 solution in the Stopped-Flow instrument (e.g., Applied Photophysics SX.18).

    • Monitor the decrease in absorbance at 557 nm (Phenol Red transition) as CO2 is hydrated to carbonic acid.

  • Calculation:

    • Determine the initial velocity (

      
      ).
      
    • Calculate

      
       using a non-linear least squares fit.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Conclusion: Strategic Selection

  • Use Para-Substitution When: You require maximum potency and are targeting a broad spectrum of CAs, or if the target isoform has a deep, narrow active site where linear geometry is favored.

  • Use Ortho-Substitution When: You specifically need to avoid hCA II inhibition to reduce systemic side effects (e.g., fatigue, paresthesia). The "Ortho Effect" is a validated strategy to introduce steric clashes with Phe131 in hCA II while preserving binding to hCA IX/XII.

References

  • Supuran, C. T. (2016). Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[4][5][6] Link

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews. Link

  • Nocentini, A., et al. (2019). Ortho-substituted benzenesulfonamides as potent and selective carbonic anhydrase inhibitors.[7] Bioorganic & Medicinal Chemistry.[1][4][8] Link

  • Pinard, M., et al. (2015). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides.[2][3][7] PLOS ONE. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][4][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Comparative Guide: Cytotoxicity Profiling in Normoxic vs. Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxygen Paradox

In standard drug discovery, 95% of cell-based screening occurs under atmospheric oxygen (


, normoxia). However, the physiological reality of solid tumors is drastically different, often residing in hypoxic niches (

). This discrepancy creates a "translational gap" where drug efficacy in vitro fails to predict in vivo resistance.

This guide provides a technical framework for conducting comparative cytotoxicity assays. We analyze why standard assays (like MTT) fail in hypoxia, detail the mechanistic shifts in drug sensitivity (e.g., Doxorubicin resistance vs. Tirapazamine sensitivity), and provide a validated "Twin-Plate" protocol to quantify the Hypoxia Cytotoxicity Ratio (HCR) .

Part 1: The Physiological Gap & Mechanistic Impact

To interpret cytotoxicity data correctly, one must understand that hypoxia is not merely a lack of oxygen; it is a distinct metabolic state driven by the Hypoxia-Inducible Factor (HIF) pathway.

The HIF-1 Signaling Switch

In normoxia, HIF-1


 is continuously degraded. In hypoxia, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1

. This complex binds to Hypoxia Response Elements (HREs), upregulating genes that fundamentally alter drug response, such as MDR1 (P-glycoprotein efflux pump) and GLUT1 (metabolic shift).

HIF_Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) O2 O2 Present PHD PHD Enzymes (Active) O2->PHD HIF_deg HIF-1α Hydroxylation PHD->HIF_deg VHL VHL Complex (Ubiquitination) HIF_deg->VHL Proteasome Proteasomal Degradation VHL->Proteasome No_O2 O2 Absent HIF_stab HIF-1α Stabilized No_O2->HIF_stab Inhibits PHDs Nucleus Nuclear Translocation HIF_stab->Nucleus HRE_Bind HIF-1α / HIF-1β Dimer @ HRE Nucleus->HRE_Bind MDR1 MDR1/P-gp (Drug Efflux) HRE_Bind->MDR1 Glycolysis Glycolytic Enzymes (Warburg Effect) HRE_Bind->Glycolysis Apoptosis Apoptosis Suppression HRE_Bind->Apoptosis

Figure 1: The Molecular Switch. Under normoxia, HIF-1


 is degraded. In hypoxia, it drives multidrug resistance (MDR1) and metabolic reprogramming, altering cytotoxicity profiles.

Part 2: Comparative Assay Performance

Critical Insight: Not all cytotoxicity assays are compatible with hypoxic conditions. The metabolic shift from oxidative phosphorylation (OXPHOS) to glycolysis renders tetrazolium-based assays (MTT/MTS) unreliable.

Assay TypeTarget MechanismReliability in HypoxiaTechnical Analysis
MTT / MTS Mitochondrial Reductase (Metabolic)Low Artifact Risk: Hypoxia suppresses mitochondrial activity. Cells may appear "dead" (low signal) due to metabolic quiescence rather than cytotoxicity. Additionally, pH changes in hypoxic media can alter formazan absorbance.
ATP (CellTiter-Glo) Intracellular ATPMedium-High Normalization Required: Hypoxic cells produce less ATP per cell (2 ATP via glycolysis vs 36 via OXPHOS). You must normalize data to DNA content or cell number to distinguish energy depletion from cell death.
LDH Release Membrane IntegrityHigh Recommended: LDH leakage is a passive marker of membrane rupture (necrosis/late apoptosis). It is independent of the cell's metabolic state, making it robust for hypoxia comparisons.
Live/Dead (Calcein) Esterase Activity / MembraneHigh Gold Standard: Calcein AM requires esterase activity (live) and EthD-1 requires membrane rupture (dead). Highly accurate but lower throughput than plate-reader assays.

Part 3: Drug Resistance vs. Sensitivity (Case Studies)

To validate your system, you should observe specific shifts in


 values for known control drugs.
The Resistance Control: Doxorubicin (DOX)[1][2][3]
  • Mechanism: DNA intercalation and Topoisomerase II inhibition.

  • Hypoxia Effect: Resistance. [1][2][3][4]

  • Data Expectation: Expect a 2-fold to 16-fold increase in

    
     under hypoxia.
    
  • Why?

    • HIF-1

      
       upregulates P-glycoprotein (P-gp), pumping DOX out of the cell.
      
    • Hypoxic cells cycle more slowly; DOX targets rapidly dividing cells.

    • pH reduction in hypoxia (acidosis) can ionize DOX, reducing membrane permeability.

The Sensitivity Control: Tirapazamine (TPZ)[6][7]
  • Mechanism: Bioreductive alkylating agent.

  • Hypoxia Effect: Sensitivity.

  • Data Expectation: Expect a significant decrease in

    
     (higher potency) in hypoxia.
    
  • Why? TPZ is a "hypoxia-activated prodrug." In the absence of oxygen, it is reduced to a radical that causes DNA double-strand breaks. In normoxia, the radical is back-oxidized to a non-toxic parent compound.

Part 4: Validated Experimental Protocol (The "Twin-Plate" System)

Core Directive: Do not simply place a plate in a chamber. Oxygen diffusion is slow. Cold media holds more oxygen. This protocol mitigates re-oxygenation artifacts.

Materials
  • Hypoxia Chamber: Modular incubator chamber (e.g., Billups-Rothenberg) or Tri-gas incubator (

    
    ).
    
  • Reagents: LDH Detection Kit (preferred over MTT).

  • Controls: Doxorubicin (Resistance control), Tirapazamine (Sensitivity control).

Workflow Diagram

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_readout Phase 3: Readout Seeding Seed Cells (Twin Plates) Attach Attachment (24h Normoxia) Seeding->Attach Media_Prep CRITICAL: Pre-equilibrate Media (24h in 1% O2) Attach->Media_Prep Split Split Conditions Media_Prep->Split Norm_Tx Normoxia Tx (Standard Media) Split->Norm_Tx Hyp_Tx Hypoxia Tx (Pre-gassed Media) Split->Hyp_Tx Incubate Incubation (24-72h) Norm_Tx->Incubate Hyp_Tx->Incubate Supernatant Collect Supernatant (Avoid Lysis) Incubate->Supernatant LDH_Read LDH Assay (Plate Reader) Supernatant->LDH_Read

Figure 2: The Twin-Plate Workflow. Note the critical step of pre-equilibrating treatment media to prevent oxygen shock during drug addition.

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., MCF-7 or A549) into two identical 96-well black-walled plates at optimal density (

    
     cells/well). Allow attachment for 24h in normoxia.
    
  • Media Pre-equilibration (The "Expert" Step):

    • Place a reservoir of treatment media (with drug dilutions) inside the hypoxia chamber 24 hours before treatment.

    • Why? Adding normoxic (21%

      
      ) media to hypoxic cells causes an immediate "oxygen shock," reactivating PHDs and degrading HIF-1
      
      
      
      within minutes, invalidating the hypoxic model.
  • Induction & Treatment:

    • Plate A (Normoxia): Treat with drugs in standard media. Incubate in standard incubator.

    • Plate B (Hypoxia): Rapidly replace media with the pre-equilibrated hypoxic media inside a glove box or by minimizing exposure time (<2 mins). Seal in hypoxia chamber (

      
      ).
      
  • Incubation: Incubate for 48–72 hours.

    • Note: Hypoxic cells grow slower; ensure the normoxic control does not overgrow (contact inhibition) which creates false cytotoxicity signals.

  • Readout (LDH):

    • Transfer 50

      
       of supernatant to a fresh plate.
      
    • Add LDH substrate. Incubate 30 mins.

    • Read Absorbance at 490 nm.

    • Lyse remaining cells with Triton X-100 to determine "Maximum Release" (100% death control) for normalization.

Part 5: Data Analysis & Interpretation

Calculate the Hypoxia Cytotoxicity Ratio (HCR) to quantify the resistance shift.



  • HCR > 1: Hypoxia confers resistance (e.g., Doxorubicin, Paclitaxel).

  • HCR = 1: No oxygen dependency.

  • HCR < 1: Hypoxia confers sensitivity (e.g., Tirapazamine, Mitomycin C).

Troubleshooting Data:

  • If Normoxia Control has >10% background death: Check cell density; over-confluence causes nutrient starvation mimicking drug toxicity.

  • If Tirapazamine shows no shift: Verify hypoxia chamber seal. Even 2-3%

    
     can inhibit the bioreductive activation of TPZ.
    

References

  • Vaupel, P., & Harrison, L. (2004). Tumor hypoxia: causative factors, compensatory mechanisms, and cellular response. The Oncologist.

  • Brown, J. M. (1993). SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours. British Journal of Cancer.[5]

  • Harrison, L. R., et al. (2021). Hypoxia-induced gene expression pattern in doxorubicin-resistant MCF7 cells. African Journal of Biomedical Research.

  • Rinderknecht, J. D., et al. (2023). A Simplified Protocol to Induce Hypoxia in a Standard Incubator. SSRN.

  • Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and histological methods. Microscopy Research and Technique.

Sources

Structural Confirmation of Synthesized Compounds: A Comparative Guide to 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, the "bottleneck" is rarely the reaction itself—it is the definitive confirmation of the product's structure. While Mass Spectrometry (MS) provides molecular weight, it fails to distinguish regioisomers. Infrared (IR) spectroscopy identifies functional groups but lacks connectivity data.

Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation. However, a common error in R&D is treating Proton (


H) and Carbon-13 (

C) NMR as redundant checks. This guide compares these two modalities not as competitors, but as distinct, synergistic tools. It provides a self-validating workflow to ensure that the structure you think you made is the structure you actually have.

Comparative Analysis: H NMR vs. C NMR[1][2]

To the novice,


H and 

C NMR appear similar—peaks on a chemical shift scale. To the expert, they represent two fundamentally different physical interrogations of the molecule.
Technical Performance Comparison
Feature

H NMR (Proton)

C NMR (Carbon)
Implication for the Chemist
Natural Abundance >99.98%~1.1%

H is fast (minutes);

C is slow (hours) and requires higher concentration.
Gyromagnetic Ratio (

)
High (267.5 MHz/T)Low (67.3 MHz/T)

H has inherently higher sensitivity (S/N ratio).
Chemical Shift Range Narrow (~12 ppm)Wide (~220 ppm)

C resolves similar environments better;

H suffers from overlap (crowding).
Quantitation Native (Integrals

count)
Non-Native

H counts atoms.

C peak height depends on relaxation (

) and NOE, not just concentration.
Coupling Info Homonuclear (

)
Heteronuclear (

)

H reveals connectivity (neighbors);

C reveals the skeleton.
The "Blind Spot" Analysis
  • Where

    
    H Fails:  Quaternary carbons (carbonyls, substituted aromatics) are invisible in 
    
    
    
    H NMR. You cannot prove a specific substitution pattern on a tetrasubstituted benzene ring using
    
    
    H alone.
  • Where

    
    C Fails:  Connectivity. A 
    
    
    
    C spectrum tells you what carbons are present, but rarely who they are attached to (unless advanced 2D methods are used).

Experimental Protocol: The Self-Validating Workflow

As a Senior Application Scientist, I reject the "dilute and shoot" method. A poor sample yields ambiguous data, leading to false positives. Follow this protocol to ensure data integrity.

Phase 1: Sample Preparation (The Foundation)
  • Solvent Selection: Use DMSO-d6 for polar compounds (prevents aggregation) and CDCl3 for non-polar.

    • Self-Check: If the solution is cloudy, filter it through a cotton plug. Particulates ruin magnetic field homogeneity (shimming).

  • Concentration:

    • For

      
      H:  5–10 mg in 0.6 mL solvent. Too high concentration causes line broadening (viscosity).
      
    • For

      
      C:  20–50 mg in 0.6 mL solvent. Below 10 mg, 13C acquisition may take overnight.
      
  • Volume: Exactly 4.0–4.5 cm height in the tube.

    • Causality: Deviating from the probe's "sweet spot" (coil geometry) destroys resolution.

Phase 2: Acquisition Parameters
  • Lock & Shim: Automating shimming is fine, but check the lineshape.

    • Validation: The solvent peak (e.g., CHCl3 at 7.26 ppm) must be sharp and symmetrical. If it "tails," your shimming is poor.

  • 
    H Parameters: 
    
    • Spectral Width: -1 to 14 ppm.

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 5 seconds) for accurate integration.
  • 
    C Parameters: 
    
    • Decoupling: Proton-decoupled (standard).

    • Scans: Minimum 256 (vs. 16 for proton).

Data Interpretation Strategy

Do not interpret spectra in isolation. Use the "Convergence Method" :

  • The Proton Count (Integration):

    • Normalize a known peak (e.g., a methyl group) to 3.0.

    • Sum all integrals. Does it match the molecular formula?

    • Red Flag: If the integral is 0.8 or 1.2 instead of 1.0, you likely have an impurity co-eluting.

  • The Carbon Count:

    • Count the peaks in

      
      C.[1][2]
      
    • Symmetry Check: If your formula has 10 carbons but you only see 6 peaks, you likely have a symmetrical molecule (e.g., para-substituted benzene).

  • The HSQC Check (Advanced):

    • If

      
      H and 
      
      
      
      C data conflict, run a short HSQC (Heteronuclear Single Quantum Coherence). This correlates every proton to its attached carbon.
    • Validation: A proton peak with no correlation in HSQC is likely an OH or NH (exchangeable).

Visualization: Workflows & Logic

Diagram 1: The Synthesis-to-Structure Workflow

This diagram outlines the decision process from crude reaction mixture to final structural assignment.

NMR_Workflow Start Crude Reaction Mixture TLC_MS TLC & LC-MS Check (Mass Confirmation) Start->TLC_MS Purification Purification (Column/Crystallization) TLC_MS->Purification H_NMR 1H NMR Acquisition (Standard 1D) Purification->H_NMR Decision1 Is Purity >95%? H_NMR->Decision1 Decision1->Purification No (Mixture) C_NMR 13C NMR Acquisition (Proton Decoupled) Decision1->C_NMR Yes Analysis Data Convergence: Match Integrals & C-Count C_NMR->Analysis Decision2 Ambiguity? Analysis->Decision2 Advanced 2D NMR (HSQC/HMBC) Connectivity Check Decision2->Advanced Yes (Isomers/Overlap) Final Structure Confirmed Decision2->Final No (Clear) Advanced->Final

Caption: Step-by-step decision matrix for confirming synthesized compounds, prioritizing purity checks before advanced spectral acquisition.

Diagram 2: Logic Tree for Regioisomer Differentiation

A common challenge is distinguishing isomers (e.g., ortho vs meta substitution).

Isomer_Logic Input Unknown Isomer (e.g., Disubstituted Benzene) Step1 Check 1H Splitting Input->Step1 Para Symmetrical Doublets (AA'BB' System) -> Para Step1->Para Meta Singlet + Doublets -> Meta Step1->Meta Ortho Complex Multiplets -> Ortho Step1->Ortho Ambiguous Ambiguous? Step1->Ambiguous Step2 Check 13C Count Ambiguous->Step2 Yes SymC Reduced Peak Count (Symmetry) -> Para Step2->SymC AsymC Full Peak Count (No Symmetry) -> Ortho/Meta Step2->AsymC

Caption: Logical pathways for using symmetry elements in 1H and 13C NMR to distinguish aromatic regioisomers.

References

  • American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. (Standard for reporting NMR data in peer-reviewed literature). [Link]

  • Reich, H. J. Hans Reich's Collection: Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3][4] (The authoritative educational resource for NMR interpretation). [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS).[2][5][6] (Comprehensive database for comparing experimental spectra). [Link][6]

  • Bruker. TopSpin Processing Guide. (Technical reference for processing raw NMR data). [Link]

Sources

Assessing isoform specificity of benzenesulfonamide inhibitors (CA I, II, IX, XII)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Isoform Specificity in Carbonic Anhydrase Inhibition: A Comparative Guide for Benzenesulfonamide Scaffolds (CA I, II, IX, XII)

Executive Summary The therapeutic potential of Carbonic Anhydrase (CA) inhibitors in oncology hinges on one critical factor: Selectivity . While CA IX and CA XII are validated targets for hypoxic tumors, the ubiquitous cytosolic isoforms CA I and CA II are responsible for essential physiological pH regulation. Non-selective inhibition leads to systemic toxicity (e.g., metabolic acidosis, paresthesia).

This guide provides an objective technical assessment of benzenesulfonamide inhibitors, contrasting the "classical" pan-inhibitor Acetazolamide (AZA) with the clinical-stage, isoform-selective SLC-0111 . It details the structural mechanics of specificity and provides a validated Stopped-Flow CO₂ Hydration protocol to rigorously assess


 values.

Scientific Foundation: The Structural Basis of Selectivity

The active sites of human


-CAs are highly conserved, particularly the Zinc-Binding Group (ZBG) pocket. Traditional sulfonamides bind the Zn(II) ion directly, which confers potency but not specificity.

The "Tail Approach" for Selectivity: Modern ligand design exploits the subtle differences in the hydrophobic and hydrophilic pockets at the edge of the active site.

  • CA II (Off-Target): Contains a bulky Phe131 residue, which creates steric hindrance for bulky inhibitors.

  • CA IX (Target): Contains Val131 , creating a wider, more accessible hydrophobic pocket.

  • CA XII (Target): Contains Ala131 , structurally similar to CA IX in accessibility.

By attaching a flexible, bulky "tail" (such as a ureido moiety) to the benzenesulfonamide scaffold, inhibitors like SLC-0111 clash with Phe131 in CA II but fit snugly into CA IX/XII.

CA_Selectivity_Mechanism Inhibitor Benzenesulfonamide Inhibitor ZBG Zinc Binding Group (Sulfonamide) High Affinity, Low Selectivity Inhibitor->ZBG Tail Elongated 'Tail' Moiety (e.g., Ureido linker) Inhibitor->Tail CA_II CA II Active Site (Phe131 - Bulky) ZBG->CA_II Binds Zn(II) CA_IX CA IX Active Site (Val131 - Open) ZBG->CA_IX Binds Zn(II) Tail->CA_II Interacts with Phe131 Tail->CA_IX Interacts with Val131 Outcome_II Steric Clash Reduced Affinity (High Ki) CA_II->Outcome_II Outcome_IX Hydrophobic Interaction High Affinity (Low Ki) CA_IX->Outcome_IX

Figure 1: The "Tail Approach" mechanism. The conserved Zinc Binding Group ensures potency, while the variable tail exploits steric differences (Phe131 vs Val131) to achieve isoform specificity.

Comparative Analysis: Acetazolamide vs. SLC-0111[1][2]

The following data aggregates


 (Inhibition Constant) values derived from Stopped-Flow CO₂ hydration assays.

Critical Insight: While Acetazolamide is a potent inhibitor of CA IX (


 25 nM), it is more potent against the off-target CA II (

12 nM). This lack of selectivity index (SI < 1) renders it unsuitable for targeted cancer therapy due to systemic side effects. SLC-0111 demonstrates a Selectivity Index of >10 for CA IX over CA II.[1]
IsoformPhysiological RoleAcetazolamide (Classic)

[nM]
SLC-0111 (Selective)

[nM]
Specificity Note
hCA I Cytosolic (RBCs)~250> 4500SLC-0111 avoids CA I almost entirely.
hCA II Cytosolic (Major off-target)12 (Very Potent)~500 - 800The Differentiator. SLC-0111 is weak against CA II.
hCA IX Transmembrane (Hypoxic Tumors)2545 Both are potent, but SLC-0111 is selective.
hCA XII Transmembrane (Tumors)5.74.5 SLC-0111 is highly potent against CA XII.

Data compiled from Supuran et al. and clinical trial dossiers [1, 2]. Values are approximate means from physiological buffer assays.

Validated Experimental Protocol: Stopped-Flow CO₂ Hydration

Expertise Note: Do not rely on esterase assays (p-Nitrophenyl acetate hydrolysis) for determining isoform specificity. Esterase activity is a surrogate reaction that does not always correlate with the physiological CO₂ hydration activity, particularly for transmembrane isoforms like CA IX. The Stopped-Flow CO₂ Hydration Assay is the gold standard.

Methodology

This protocol measures the time course of the catalytic hydration of CO₂ (


) by monitoring the absorbance change of a pH indicator.[2]

Reagents & Setup:

  • Buffer: 20 mM HEPES, pH 7.5. Ionic strength adjusted to 0.2 M with

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂-saturated water (approx. 1.7 mM at

    
    ).
    
  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration optimized to give a measurable catalyzed rate, typically 5–10 nM).

  • Instrument: Applied Photophysics SX.18MV (or equivalent) Stopped-Flow spectrometer.

Step-by-Step Workflow
  • Preparation of Inhibitor Stock: Dissolve benzenesulfonamide derivative in DMSO (10 mM stock). Dilute serially in Assay Buffer (keep DMSO < 1% final).

  • Incubation: Incubate enzyme + inhibitor for 15 minutes at Room Temperature (RT) to allow formation of the E-I complex.

  • The Shot (Mixing):

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B: CO₂-saturated water.[3]

    • Rapidly mix (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red acid-base transition) over 0.5–1.0 seconds.

Self-Validating System:

  • Control 1 (Uncatalyzed): Run Buffer vs. CO₂. This establishes the baseline rate (

    
    ). If this varies, your CO₂ saturation is inconsistent.
    
  • Control 2 (Fully Inhibited): Run Enzyme + Excess Acetazolamide vs. CO₂. The rate should match the Uncatalyzed rate.

StoppedFlow_Protocol cluster_inputs Input Streams Syringe_A Syringe A Enzyme + Inhibitor + Phenol Red (pH 7.5) Mixing Mixing Chamber (Dead time < 2ms) Syringe_A->Mixing Syringe_B Syringe B CO2 Saturated Water (Substrate) Syringe_B->Mixing Optical_Cell Optical Cell Absorbance @ 557nm Mixing->Optical_Cell Data_Output Kinetic Trace (Abs vs Time) Optical_Cell->Data_Output Curve_Fit Curve Fitting Determine Initial Rate (v) Data_Output->Curve_Fit

Figure 2: Stopped-Flow CO₂ Hydration Workflow. The rapid mixing of enzyme/inhibitor with substrate allows for the precise measurement of initial velocities (


) before the reverse reaction becomes significant.

Data Interpretation & Calculations

To determine the Inhibition Constant (


), you must first calculate the enzymatic rate by subtracting the uncatalyzed rate:


Fit the data to the Cheng-Prusoff equation (for competitive inhibition):



  • [S]: Concentration of

    
     (approx 1.7 mM).
    
  • 
    :  Michaelis constant for the specific isoform (e.g., ~1.5 mM for CA II, ~7 mM for CA IX).
    

Selectivity Index (SI):



  • Example: For SLC-0111 targeting CA IX over CA II:

    
    
    An SI > 10 is generally considered the threshold for a "selective" compound in this class.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1005-1019. Link

  • Khalifah, R. G. (1971).[4] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[4] Link

  • McDonald, P. C., et al. (2020).[7] SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, in patients with advanced solid tumors: Results of a phase I clinical trial.[7] American Journal of Clinical Oncology. Link

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydrazinecarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(Hydrazinecarbonyl)benzenesulfonamide

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